2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-1-(4-bromo-3-fluorophenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO.ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-3H,4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDJUSCOXLXSAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CN)F)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697167 | |
| Record name | 2-Amino-1-(4-bromo-3-fluorophenyl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260679-52-4 | |
| Record name | 2-Amino-1-(4-bromo-3-fluorophenyl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride (CAS 1260679-52-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride is a substituted acetophenone derivative of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, including a halogenated phenyl ring and a primary amine adjacent to a carbonyl group, make it a valuable building block for the synthesis of a diverse range of heterocyclic compounds and potential pharmaceutical agents. The presence of bromine and fluorine atoms on the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also serve as handles for further chemical modifications. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications in drug discovery.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1260679-52-4 | [1][2] |
| Molecular Formula | C₈H₈BrClFNO | [1] |
| Molecular Weight | 268.51 g/mol | [1] |
| Exact Mass | 266.946 g/mol | [1] |
| Appearance | Off-white to light yellow solid (predicted) | General knowledge |
| Purity | Typically ≥97% | [3] |
| Solubility | Soluble in polar organic solvents such as methanol and DMSO. | General knowledge |
Synthesis
The synthesis of this compound is typically achieved through a two-step process starting from 1-(4-bromo-3-fluorophenyl)ethanone. The first step involves the α-bromination of the ketone, followed by the introduction of the amino group and subsequent formation of the hydrochloride salt.
Step 1: α-Bromination of 1-(4-bromo-3-fluorophenyl)ethanone
A common method for the α-bromination of acetophenones is the use of copper(II) bromide.
Experimental Protocol:
-
To a solution of 1-(4-bromo-3-fluorophenyl)ethanone (1.0 eq) in a suitable solvent such as ethyl acetate, copper(II) bromide (2.2 eq) is added.
-
The reaction mixture is stirred at a moderately elevated temperature (e.g., 60-70 °C) for several hours until the starting material is consumed (monitored by TLC).[4]
-
Upon completion, the reaction mixture is cooled to room temperature, and the solid copper(I) bromide is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone, which can be used in the next step with or without further purification.
Step 2: Amination and Hydrochloride Salt Formation (Delépine Reaction)
The Delépine reaction provides an efficient method for the synthesis of primary amines from alkyl halides, proceeding via a hexaminium salt which is then hydrolyzed with acid to give the primary amine hydrochloride.[5][6][7]
Experimental Protocol:
-
The crude 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone (1.0 eq) from the previous step is dissolved in a solvent such as chloroform or a mixture of chloroform and ethanol.
-
Hexamethylenetetramine (1.1 eq) is added, and the mixture is stirred at room temperature or gentle reflux for several hours to form the quaternary ammonium salt.[3]
-
The solvent is removed under reduced pressure, and the resulting hexaminium salt is treated with a solution of concentrated hydrochloric acid in ethanol.
-
The mixture is refluxed for several hours to effect hydrolysis of the salt to the primary amine.[5][6]
-
Upon cooling, the this compound precipitates from the solution.
-
The solid product is collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether) to remove non-polar impurities, and dried under vacuum.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound. The expected data from various analytical techniques are summarized below.
| Analytical Technique | Expected Data |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm, a singlet for the aminomethyl (-CH₂NH₂) protons, and a broad singlet for the ammonium (-NH₃⁺) protons. The chemical shifts and coupling patterns will be influenced by the bromo and fluoro substituents on the phenyl ring. |
| ¹³C NMR | Signals for the carbonyl carbon, aromatic carbons (with C-F and C-Br splitting), and the aminomethyl carbon. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (ammonium), C=O stretching (ketone), C-N stretching, C-F stretching, and C-Br stretching. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the free base (C₈H₇BrFNO). |
| HPLC Purity | A high-performance liquid chromatography method would be employed to determine the purity of the compound, typically showing a single major peak. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common choice. |
Applications in Drug Discovery and Development
This compound serves as a key intermediate in the synthesis of various heterocyclic scaffolds that are of interest in drug discovery. The primary amine and the ketone functionalities provide reactive sites for a variety of chemical transformations.
Precursor for Heterocyclic Synthesis
This compound is a versatile precursor for the synthesis of nitrogen-containing heterocycles such as:
-
Imidazoles: Reaction with aldehydes and ammonia or ammonium acetate.
-
Pyrazines: Self-condensation or reaction with other α-amino ketones.
-
Thiazoles: Reaction with thiocarbonyl compounds.
-
Quinoxalines: Reaction with 1,2-dicarbonyl compounds.
These heterocyclic cores are prevalent in many biologically active molecules.
Potential Biological Activities of Derivatives
While there is limited publicly available information on the specific biological activities of this compound itself, its derivatives are being investigated for a range of therapeutic applications. The halogenated phenyl moiety is a common feature in many modern pharmaceuticals, often contributing to enhanced binding affinity to biological targets and improved pharmacokinetic profiles.
Research into structurally related compounds suggests potential for the development of agents with:
-
Antimicrobial properties
-
Anticancer activity
-
Enzyme inhibition (e.g., kinases, proteases)
-
Receptor modulation
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive sites make it an attractive starting material for the creation of diverse chemical libraries for drug discovery screening. Further research into the biological activities of its derivatives is warranted and may lead to the identification of novel therapeutic agents.
Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for professional scientific guidance. All experiments should be conducted in a controlled laboratory setting by trained professionals.
References
- 1. m.molbase.com [m.molbase.com]
- 2. This compound [cymitquimica.com]
- 3. Delépine reaction - Wikipedia [en.wikipedia.org]
- 4. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scribd.com [scribd.com]
- 7. Delépine amine synthesis | Semantic Scholar [semanticscholar.org]
In-depth Technical Guide: 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available information on 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride, a halogenated aromatic ketone of interest in synthetic and medicinal chemistry. Due to the limited publicly available data, this document focuses on the compound's structural and basic chemical properties. At present, detailed experimental protocols, extensive quantitative data, and specific biological activity information, including signaling pathways, are not sufficiently documented in the public domain to be included in this guide. This document serves as a foundational reference and a starting point for further research into this compound.
Chemical Structure and Properties
This compound is a chemical intermediate with potential applications in various fields of chemical synthesis.[1][2] Its structure is characterized by a phenyl ring substituted with a bromine atom at the 4-position and a fluorine atom at the 3-position. An aminoethanone group is attached to the 1-position of the phenyl ring, and the compound is supplied as a hydrochloride salt.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₈H₈BrClFNO | [2] |
| Molecular Weight | 268.51 g/mol | [2] |
| CAS Number | 1260679-52-4 | [2][3][4] |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)CN)F)Br.Cl | N/A |
| Physical Description | Solid (presumed) | N/A |
| Melting Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Note: "Data not available" indicates that specific experimental values for these properties could not be located in publicly accessible literature or databases.
Spectroscopic Data
Synthesis and Purification
A detailed, step-by-step experimental protocol for the synthesis and purification of this compound is not described in the available literature. However, a general synthetic approach for the free base, 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone, can be inferred from common organic chemistry principles. A plausible route involves the reaction of 1-(4-bromo-3-fluorophenyl)ethanone with a suitable aminating agent, followed by conversion to the hydrochloride salt.
A synthetic route for a related compound, 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone, has been described, which starts from 1-(4-bromo-3-fluorophenyl)ethanone and involves bromination using copper(II) bromide in ethyl acetate.[5] This bromo-substituted intermediate could potentially be converted to the desired amino compound.
Due to the absence of a validated experimental protocol, a detailed methodology cannot be provided in this guide.
Biological Activity and Signaling Pathways
There is currently no specific information in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. The compound is primarily cited as a synthetic intermediate.[1][2] While some sources allude to its potential in medicinal chemistry, no concrete biological targets or therapeutic areas of investigation have been identified.[1]
Mandatory Visualization: Signaling Pathway
The creation of a diagram for a signaling pathway, as per the core requirements, is not possible due to the complete lack of information on the biological interactions of this compound. To generate a meaningful and accurate diagram, knowledge of the compound's molecular targets, the pathway(s) it modulates, and the nature of these modulations (e.g., inhibition, activation) is essential. As this information is not available, any attempt to create such a diagram would be purely speculative and scientifically unsound.
Experimental Protocols
As a consequence of the limited available data, this guide cannot provide detailed methodologies for key experiments such as synthesis, purification, characterization, or biological assays.
Conclusion
This compound is a chemical compound with a defined structure and basic chemical identifiers. However, a comprehensive technical profile, including detailed experimental data and biological activity, is not available in the public domain. This guide summarizes the existing information and highlights the significant gaps in the current knowledge base. Further research and publication of experimental findings are necessary to fully characterize this compound and explore its potential applications. Researchers and drug development professionals are encouraged to undertake primary research to elucidate the properties and potential biological significance of this molecule.
References
- 1. Buy 2-Amino-1-(4-bromo-3-fluorophenyl)ethan-1-one [smolecule.com]
- 2. This compound, CasNo.1260679-52-4 Allicon Pharmaceuticals,Inc. China (Mainland) [alliconpharma.lookchem.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. This compound [cymitquimica.com]
- 5. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
Synthesis of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust and efficient synthesis route for 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride, a key intermediate in the development of various pharmaceutical compounds. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic pathway to aid researchers in its preparation.
Overview of the Synthetic Route
The synthesis of this compound is a two-step process commencing with the commercially available 1-(4-bromo-3-fluorophenyl)ethanone. The synthesis involves an initial α-bromination of the acetophenone, followed by the formation of the primary amine and its corresponding hydrochloride salt via the Delépine reaction.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Reagents | Product | Yield (%) |
| 1 | α-Bromination | 1-(4-bromo-3-fluorophenyl)ethanone | Copper(II) bromide, Ethyl acetate | 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone | 44 |
| 2 | Delépine Reaction | 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone | Hexamethylenetetramine, Chloroform, Ethanol, Hydrochloric acid | This compound | Not reported for this specific substrate, but generally good yields are expected. |
Experimental Protocols
Step 1: Synthesis of 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone
This procedure outlines the α-bromination of 1-(4-bromo-3-fluorophenyl)ethanone using copper(II) bromide.[1]
Materials:
-
1-(4-bromo-3-fluorophenyl)ethanone (1.0 g, 4.6 mmol)
-
Copper(II) bromide (2.1 g, 9.7 mmol)
-
Ethyl acetate (EtOAc) (50 mL)
-
Silica gel for chromatography
-
Petroleum ether
Procedure:
-
A mixture of 1-(4-bromo-3-fluorophenyl)ethanone (1.0 g, 4.6 mmol) and copper(II) bromide (2.1 g, 9.7 mmol) in ethyl acetate (50 mL) is stirred in a round-bottom flask.
-
The reaction mixture is heated to 60°C and stirred for 12 hours.
-
After 12 hours, the mixture is allowed to cool to room temperature.
-
The solid copper(I) bromide is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether to afford 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone as a yellow solid (600 mg, 44% yield).
Step 2: Synthesis of this compound via Delépine Reaction
This protocol describes the conversion of the α-bromo ketone to the primary amine hydrochloride using hexamethylenetetramine. This is a general procedure for the Delépine reaction and can be adapted for the specific substrate.
Materials:
-
2-bromo-1-(4-bromo-3-fluorophenyl)ethanone
-
Hexamethylenetetramine
-
Chloroform
-
Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
Part A: Formation of the Hexamethylenetetraminium Salt
-
Dissolve 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone (1.0 equivalent) in chloroform in a round-bottom flask equipped with a reflux condenser.
-
Add a solution of hexamethylenetetramine (1.1 equivalents) in chloroform to the flask.
-
Heat the reaction mixture to reflux and maintain for several hours. The quaternary ammonium salt will precipitate out of the solution.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Collect the precipitated salt by suction filtration and wash with cold chloroform. The salt can be used in the next step without further purification.
Part B: Hydrolysis to the Amine Hydrochloride
-
Suspend the crude hexamethylenetetraminium salt in a solution of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir for several hours until the hydrolysis is complete.
-
Cool the reaction mixture to room temperature. Ammonium chloride will precipitate.
-
Remove the ammonium chloride by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.
Visualized Synthesis Route
The following diagrams illustrate the logical flow of the synthesis process.
Caption: Overall synthesis route for this compound.
Caption: Detailed experimental workflow for the two-step synthesis.
References
In-Depth Technical Guide: Physical Properties of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride, a compound of interest in pharmaceutical research and development. Due to the limited availability of specific experimental data for this compound, this guide also furnishes detailed, generalized experimental protocols for determining key physical characteristics of aminoketone hydrochloride salts.
Core Physical Properties
| Property | Value | Source |
| CAS Number | 1260679-52-4 | [1][2][3][4] |
| Molecular Formula | C8H8BrClFNO | [1][4][5] |
| Molecular Weight | 268.51 g/mol | [1][5] |
| Melting Point | Not Available | [6] |
| Boiling Point | Not Available | [6][7] |
| Solubility | Not Available |
Experimental Protocols
The following sections detail standardized methodologies for determining the physical properties of compounds like this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted technique for this determination.
Principle: A small, finely powdered sample of the substance is heated slowly in a capillary tube, and the temperature range over which it melts is observed. A sharp melting range typically indicates a high degree of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the dry crystalline sample is placed in a mortar and finely ground. The open end of a capillary tube is then pressed into the powder.
-
Packing the Sample: The capillary tube is inverted and tapped gently to pack the powder into the sealed end. The tube may be dropped through a long glass tube to ensure tight packing. The final packed sample height should be 2-3 mm.
-
Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus. The substance is heated at a steady rate (e.g., 10-20 °C per minute) for a preliminary approximate measurement.
-
Refined Measurement: The apparatus is allowed to cool. A fresh sample is then heated rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute.
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
Solubility Determination
The solubility of a substance in a particular solvent is a fundamental property, especially critical in drug development for formulation and bioavailability studies. The shake-flask method is a common technique for determining equilibrium solubility.
Principle: A surplus of the solid is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solid in the supernatant is then determined.
Apparatus:
-
Shake-flask or orbital shaker with temperature control
-
Vials or flasks with secure caps
-
Analytical balance
-
Centrifuge
-
Syringes and filters (e.g., 0.45 µm)
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation: An excess amount of the solid is added to a known volume of the solvent in a vial.
-
Equilibration: The vials are sealed and placed in a shaker at a constant temperature. They are agitated for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Sampling: A clear aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered to remove any remaining solid particles.
-
Analysis: The concentration of the solute in the filtrate is determined using a suitable and validated analytical method.
References
- 1. m.molbase.com [m.molbase.com]
- 2. This compound, CasNo.1260679-52-4 Allicon Pharmaceuticals,Inc. China (Mainland) [alliconpharma.lookchem.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. CAS:1260679-52-4, 2-氨基-1-(4-溴-3-氟苯基)乙酮盐酸盐-毕得医药 [bidepharm.com]
- 5. Page loading... [guidechem.com]
- 6. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 7. 1260679-52-4,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
A Technical Guide to the Spectral Analysis of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectral data (NMR, IR, and MS) for 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride. Due to the limited availability of experimental spectra for this specific compound in public databases, this guide presents predicted data based on the analysis of structurally analogous compounds and established spectroscopic principles. It also includes comprehensive, generalized experimental protocols for acquiring such data and a workflow diagram for the spectroscopic analysis of novel organic compounds.
Predicted Spectral Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are intended to serve as a reference for researchers working with this or similar molecules.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.5 | Broad Singlet | 3H | -NH₃⁺ |
| ~8.0 | Doublet of Doublets | 1H | Ar-H |
| ~7.8 | Doublet of Doublets | 1H | Ar-H |
| ~7.6 | Triplet | 1H | Ar-H |
| ~4.5 | Singlet | 2H | -CH₂- |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O |
| ~160 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~135 | Ar-C |
| ~132 (d) | Ar-C |
| ~125 (d) | Ar-C |
| ~120 (d) | C-Br |
| ~118 (d) | Ar-C |
| ~45 | -CH₂- |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-2800 | Broad, Strong | N-H stretch (Ammonium salt) |
| ~1700 | Strong | C=O stretch (Ketone) |
| ~1600, ~1475 | Medium-Strong | C=C stretch (Aromatic) |
| ~1250 | Strong | C-F stretch |
| ~1050 | Medium | C-N stretch |
| Below 800 | Medium-Strong | C-Br stretch, Ar-H bending |
Table 4: Predicted Mass Spectrometry (ESI-MS) Data
| m/z (amu) | Ion |
| 231/233 | [M+H]⁺ (Free base) |
| 214/216 | [M+H - NH₃]⁺ |
| 186/188 | [M+H - NH₃ - CO]⁺ |
| 157 | [M+H - NH₃ - CO - Br]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining NMR, IR, and MS spectra for a solid organic compound like this compound. Instrument-specific parameters and sample preparation may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is crucial to avoid signal overlap with the analyte.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS, or a suitable reference for the chosen solvent) if quantitative analysis or precise chemical shift referencing is required.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is generally used to simplify the spectrum.
-
Infrared (IR) Spectroscopy
This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean. Clean with a suitable solvent like isopropanol and allow it to dry completely.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
This protocol is for Electrospray Ionization (ESI), a soft ionization technique suitable for polar molecules.
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
From the stock solution, prepare a dilute solution for analysis, typically in the range of 1-10 µg/mL, using a solvent system compatible with ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
Filter the final solution through a 0.2 µm syringe filter to remove any particulates.
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Optimize the ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal for the ion of interest.
-
Acquire the mass spectrum in the appropriate mass range. For this compound, a scan range of m/z 50-500 would be suitable.
-
Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data, which aids in structural elucidation.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the characterization of a novel organic compound using NMR, IR, and MS.
2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride safety data sheet (SDS)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a certified Safety Data Sheet (SDS) provided by the manufacturer. While compiled from publicly available data, this guide is not exhaustive and may not contain all known hazards. Always consult the original SDS and follow established laboratory safety protocols.
Chemical Identification and Properties
This section summarizes the basic chemical identifiers and the limited available physical and chemical properties of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride. Much of the quantitative experimental data for this compound is not publicly available.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1260679-52-4 | [1][2] |
| Molecular Formula | C₈H₈BrClFNO | [3] |
| Molecular Weight | 268.51 g/mol | [3] |
| Physical State | Solid (assumed, based on hydrochloride salt form) | N/A |
| Melting Point | No data available | [4] |
| Boiling Point | No data available | [4] |
| Solubility | No data available | N/A |
| LogP (calculated) | 3.2319 | [3] |
| Polar Surface Area (PSA) | 43.09 Ų | [3] |
Hazard Identification and Classification
Based on available Safety Data Sheets, this compound is classified as hazardous. The GHS classification indicates potential for skin, eye, and respiratory irritation.
| Hazard Classification | Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
GHS Pictogram:
Signal Word: Warning[1]
Safe Handling and Storage
Proper handling and storage are crucial to minimize exposure and ensure the stability of the compound.
Handling
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Avoid contact with skin and eyes.[4]
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1]
-
Wash hands thoroughly after handling.[1]
-
Use non-sparking tools and prevent electrostatic discharge.[4]
Storage
Accidental Release and First Aid Measures
This section outlines the immediate procedures to be followed in case of accidental release or exposure.
Accidental Release Measures
In the event of a spill, the following workflow should be initiated to ensure safety and proper containment.
First Aid Measures
Immediate medical attention is crucial in case of exposure. The following diagram illustrates the recommended first aid procedures.
Toxicological and Ecological Information
Detailed experimental toxicological and ecological data for this compound are not available in the public domain. The hazard statements indicate that the primary concerns are irritation to the skin, eyes, and respiratory system upon acute exposure. Chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity data are not available. Similarly, data on persistence, degradability, bioaccumulation, and mobility in soil are unavailable.[4]
Experimental Protocols
Specific, validated experimental protocols for the synthesis, purification, or biological evaluation of this compound are not detailed in the available literature. As an intermediate for organic synthesis, it is likely used in further reactions to create more complex molecules.[2] Researchers should develop and validate their own protocols based on standard organic chemistry principles and techniques.
Potential Signaling Pathways and Biological Activity
There is no specific information available regarding the signaling pathways or biological activities of this compound. As a substituted aminoketone, it shares structural similarities with compounds that can interact with various biological targets. The following diagram illustrates a generalized, hypothetical interaction of a small molecule with a cellular signaling pathway, which could be a starting point for investigation.
This diagram is purely illustrative and does not represent a known mechanism of action for this specific compound. It serves as a conceptual framework for how a novel small molecule might be investigated for its biological effects.
References
Technical Guide: Physicochemical Properties and Synthetic Utility of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a technical overview of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride, with a focus on its physicochemical properties, expected solubility characteristics, and its role as a key intermediate in synthetic chemistry and drug discovery. Due to the limited availability of specific experimental data in public literature, this guide also presents generalized experimental protocols and conceptual workflows relevant to its application.
Introduction
This compound is a substituted acetophenone derivative.[1] Such compounds are valuable building blocks in medicinal chemistry and organic synthesis.[1][2] The presence of multiple functional groups—an amine, a ketone, and a halogenated phenyl ring—makes it a versatile precursor for the synthesis of more complex molecules with potential biological activity.[1] The hydrochloride salt form generally aims to improve the stability and aqueous solubility of the parent amine.[3] This guide summarizes the available information on this compound and provides standard methodologies for its handling and use in a research and development setting.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1260679-52-4 | [2][4] |
| Molecular Formula | C₈H₈BrClFNO | [4] |
| Molecular Weight | 268.51 g/mol (calculated for the hydrochloride salt) | [4] |
| Appearance | Not specified in literature; likely a solid. | |
| Purity | Typically offered at ≥98% for research purposes. | [2] |
Solubility Profile
Expected Solubility
Quantitative solubility data for this compound in various solvents is not available in the reviewed literature. However, based on its chemical structure as an amine hydrochloride salt, a qualitative assessment can be made:
-
Aqueous Solubility: The presence of the hydrochloride salt is intended to enhance solubility in polar protic solvents like water.[3] The protonated amine group can participate in hydrogen bonding with water molecules. However, the substituted aromatic ring is hydrophobic and will counteract this effect. Therefore, it is expected to have moderate aqueous solubility, likely influenced by pH.
-
Polar Organic Solvents: Solubility is expected in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), which can solvate both the ionic hydrochloride and the organic portions of the molecule.
-
Non-Polar Organic Solvents: Solubility is expected to be low in non-polar solvents like hexanes or toluene, due to the polar nature of the salt.
Generic Experimental Protocol for Solubility Determination (Shake-Flask Method)
For researchers wishing to determine the quantitative solubility of this compound, the following standard shake-flask method is recommended.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrument.
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a series of vials.
-
Pipette a known volume of the desired solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand to let undissolved solid settle.
-
Centrifuge the vials at a high speed to pellet any remaining suspended solid.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated HPLC method or another appropriate technique.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the diluted supernatant.
-
-
Calculation:
-
Calculate the solubility (e.g., in mg/mL or µg/mL) by multiplying the measured concentration by the dilution factor.
-
Role in Synthetic Chemistry and Drug Discovery
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules.[1][2] Its chemical structure allows for a variety of subsequent chemical transformations, making it a valuable starting material in a drug discovery pipeline. The workflow below illustrates a conceptual pathway for how such an intermediate is used.
Caption: Conceptual workflow for drug discovery using a chemical intermediate.
This workflow demonstrates the critical role of versatile building blocks. The amino and keto groups of the title compound can be used to construct various heterocyclic scaffolds (e.g., triazoles, imidazoles), which are common in many bioactive molecules.[5] The halogenated phenyl ring provides sites for further modification through cross-coupling reactions to modulate the pharmacological properties of the final compounds.
Conclusion
While specific quantitative data on the solubility of this compound is sparse in the public domain, its structural features suggest it is a valuable and versatile intermediate for chemical synthesis. Its hydrochloride salt form is anticipated to confer moderate solubility in aqueous and polar organic solvents, a property that can be quantitatively determined using standard laboratory protocols such as the shake-flask method. Its primary utility lies in its role as a foundational building block in the multi-step synthesis of novel compounds for drug discovery and development.
References
- 1. Buy 2-Amino-1-(4-bromo-3-fluorophenyl)ethan-1-one [smolecule.com]
- 2. This compound, CasNo.1260679-52-4 Allicon Pharmaceuticals,Inc. China (Mainland) [alliconpharma.lookchem.com]
- 3. CAS 5467-72-1: Ethanone, 2-amino-1-(4-bromophenyl)-, hydro… [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Reactivity of the Amino Group in 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride is a substituted α-amino ketone, a class of compounds that are valuable intermediates in pharmaceutical and chemical synthesis. The reactivity of the primary amino group is central to its utility, allowing for a diverse range of chemical transformations. This guide provides a detailed examination of the reactivity of this amino group, supported by established chemical principles and examples from structurally related compounds. It includes potential reaction pathways, tabulated quantitative data from analogous reactions, and detailed experimental protocols. Visual diagrams generated using Graphviz are provided to illustrate key transformations and workflows.
Core Chemical Structure and Properties
This compound possesses a phenylethanone backbone with three key functional groups that dictate its reactivity: a primary amino group, a ketone, and a halogen-substituted aromatic ring. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.
| Property | Value |
| Molecular Formula | C₈H₈BrClFNO |
| Molecular Weight | 284.51 g/mol |
| Appearance | Off-white to light yellow powder |
| Solubility | Soluble in water and methanol |
Data sourced from publicly available supplier information.
The primary amino group, being adjacent to a carbonyl group, exhibits modified reactivity compared to a simple alkylamine. The electron-withdrawing effect of the carbonyl group slightly reduces the nucleophilicity of the amine. However, it remains a potent nucleophile capable of participating in a wide array of reactions.
Reactivity of the Amino Group
The primary amino group is the most reactive site for nucleophilic attack and condensation reactions. Its key reactions include N-acylation, N-alkylation, reductive amination, and cyclization reactions to form heterocyclic systems.
N-Acylation
N-acylation is a fundamental transformation of the primary amino group, typically reacting with acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form amides. This reaction is generally high-yielding and proceeds under mild conditions.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted α-amino ketone, a class of compounds that are valuable intermediates in pharmaceutical and chemical synthesis. The reactivity of the primary amino group is central to its utility, allowing for a diverse range of chemical transformations. This guide provides a detailed examination of the reactivity of this amino group, supported by established chemical principles and examples from structurally related compounds. It includes potential reaction pathways, tabulated quantitative data from analogous reactions, and detailed experimental protocols. Visual diagrams generated using Graphviz are provided to illustrate key transformations and workflows.
Core Chemical Structure and Properties
This compound possesses a phenylethanone backbone with three key functional groups that dictate its reactivity: a primary amino group, a ketone, and a halogen-substituted aromatic ring. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.
| Property | Value |
| Molecular Formula | C₈H₈BrClFNO |
| Molecular Weight | 284.51 g/mol |
| Appearance | Off-white to light yellow powder |
| Solubility | Soluble in water and methanol |
Data sourced from publicly available supplier information.
The primary amino group, being adjacent to a carbonyl group, exhibits modified reactivity compared to a simple alkylamine. The electron-withdrawing effect of the carbonyl group slightly reduces the nucleophilicity of the amine. However, it remains a potent nucleophile capable of participating in a wide array of reactions.
Reactivity of the Amino Group
The primary amino group is the most reactive site for nucleophilic attack and condensation reactions. Its key reactions include N-acylation, N-alkylation, reductive amination, and cyclization reactions to form heterocyclic systems.
N-Acylation
N-acylation is a fundamental transformation of the primary amino group, typically reacting with acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form amides. This reaction is generally high-yielding and proceeds under mild conditions.
| Amine Substrate | Acylating Agent | Base/Catalyst | Solvent | Temp. (°C) | Yield (%) |
| 2-Aminoacetophenone | Benzoyl Chloride | Pyridine | Dichloromethane | RT | 95 |
| 2-Amino-1-(4-fluorophenyl)ethanone | Acetic Anhydride | Sodium Acetate | Acetic Acid | 100 | 88 |
| 2-Amino-1-phenylethanone | Boc Anhydride | Triethylamine | Dichloromethane | RT | 92 |
| 2-Amino-1-(4-bromophenyl)ethanone | Propionyl Chloride | Triethylamine | THF | 0 to RT | 90 |
Note: Data is compiled from various sources on structurally similar compounds and should be considered representative.
-
Preparation : Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, THF).
-
Basification : Add a base (e.g., triethylamine, pyridine, 2.2 eq) to neutralize the hydrochloride salt and scavenge the acid byproduct from the reaction. Stir for 10-15 minutes.
-
Acylation : Cool the mixture in an ice bath (0 °C). Add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) dropwise.
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by recrystallization or column chromatography.
N-Alkylation and Reductive Amination
Direct N-alkylation with alkyl halides can be challenging due to potential over-alkylation. A more controlled and widely used method is reductive amination. This involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.
| Amine Substrate | Carbonyl Compound | Reducing Agent | Solvent | Temp. (°C) | Yield (%) |
| 2-Aminoacetophenone | Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 85 |
| 2-Amino-1-phenylethanone | Acetone | NaBH₃CN | MeOH | RT | 78 |
| 2-Aminoacetophenone | Cyclohexanone | NaBH₄ / Ti(OiPr)₄ | EtOH | RT | 82 |
Note: Data is compiled from various sources on structurally similar compounds and should be considered representative.
-
Preparation : To a solution of this compound (1.0 eq) and an aldehyde or ketone (1.2 eq) in a suitable solvent (e.g., methanol, dichloroethane), add a mild acid catalyst (e.g., acetic acid, a few drops) if necessary.
-
Imine Formation : Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction : Add a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride, 1.5 eq) portion-wise at 0 °C.
-
Reaction : Allow the reaction to proceed at room temperature for 3-24 hours, monitoring by TLC.
-
Work-up : Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Isolation and Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Cyclization Reactions for Heterocycle Synthesis
The bifunctional nature of 2-amino-1-(4-bromo-3-fluorophenyl)ethanone (possessing both an amino and a keto group) makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.
α-Amino ketones can undergo self-condensation (dimerization) to form 2,5-dihydropyrazines, which are subsequently oxidized to furnish highly substituted pyrazines. This reaction is often promoted by mild base or acid and exposure to air for oxidation.
-
Preparation : Dissolve the 2-amino-1-(substituted-phenyl)ethanone hydrochloride (1.0 eq) in a solvent like ethanol or acetic acid.
-
Dimerization : Adjust the pH to be slightly basic (around 8-9) using a base like sodium bicarbonate or by heating in a solvent like acetic acid.
-
Oxidation : Stir the reaction mixture open to the atmosphere or bubble air through the solution for 12-24 hours to facilitate oxidation to the aromatic pyrazine.
-
Isolation : Concentrate the solvent. The product often precipitates and can be collected by filtration. Alternatively, perform an aqueous work-up and extract with an organic solvent.
-
Purification : Recrystallize the crude product from a suitable solvent (e.g., ethanol).
Conclusion
The amino group of this compound is a versatile functional handle that enables a wide range of synthetic transformations. Its ability to readily undergo N-acylation, N-alkylation (via reductive amination), and participate in cyclization reactions makes it a highly valuable building block for the synthesis of complex molecules, particularly in the field of drug discovery. The protocols and data presented in this guide, based on the reactivity of analogous compounds, provide a solid foundation for researchers to design and execute synthetic strategies involving this and related α-amino ketones. Careful selection of reagents and reaction conditions is crucial for achieving high yields and selectivity in these transformations.
An In-depth Technical Guide on the Electrophilicity of the Carbonyl Group in 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride is a substituted α-amino ketone of significant interest in medicinal chemistry and drug development. Its chemical reactivity, particularly the electrophilicity of its carbonyl group, is a critical determinant of its biological activity and its utility as a synthetic intermediate. This technical guide provides a comprehensive analysis of the factors governing the electrophilicity of this molecule, supported by quantitative data from related compounds, detailed experimental protocols for its assessment, and conceptual visualizations to illustrate key principles.
The electrophilicity of the carbonyl carbon in an aryl ketone is modulated by the electronic properties of the substituents on the aromatic ring and the α-carbon. In the case of this compound, a complex interplay of inductive and resonance effects from the bromo, fluoro, and protonated amino groups dictates the electron density at the carbonyl carbon, and thus its susceptibility to nucleophilic attack.
Factors Influencing Carbonyl Electrophilicity
The electrophilicity of the carbonyl group in the target molecule is influenced by a combination of factors:
-
Inductive Effects: The fluorine and bromine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect withdraws electron density from the aromatic ring and, by extension, from the carbonyl group, increasing the partial positive charge on the carbonyl carbon and enhancing its electrophilicity.
-
Resonance Effects: The halogen substituents also possess lone pairs of electrons that can be donated to the aromatic ring via the resonance effect (+R). However, for halogens, the inductive effect generally outweighs the resonance effect.
-
Effect of the α-Amino Group: The amino group at the α-position can, in its free base form, act as an electron-donating group through resonance, which would decrease the electrophilicity of the carbonyl group. However, in the hydrochloride salt form, the amino group is protonated (-NH3+). This protonated form is strongly electron-withdrawing (-I effect), which significantly increases the electrophilicity of the adjacent carbonyl carbon.
-
Positional Effects of Substituents: The fluorine atom is at the meta-position (position 3) relative to the acetyl group, and the bromine atom is at the para-position (position 4). The inductive effect is distance-dependent and will be stronger from the closer fluorine atom. The resonance effect is typically more pronounced from the para position.
Quantitative Assessment of Electrophilicity
Hammett Substituent Constants
The Hammett equation, log(k/k₀) = σρ, provides a means to quantify the effect of meta- and para-substituents on the reactivity of aromatic compounds. The substituent constant (σ) is a measure of the electronic effect of a substituent, while the reaction constant (ρ) is a measure of the sensitivity of a particular reaction to these effects. Positive σ values indicate electron-withdrawing groups, which generally increase the electrophilicity of a carbonyl group.
Table 1: Hammett Substituent Constants (σ) for Relevant Substituents
| Substituent | σ_meta | σ_para |
| -Br | 0.39 | 0.23 |
| -F | 0.34 | 0.06 |
| -NH₃⁺ | 1.09 | 1.16 |
Data sourced from standard physical organic chemistry texts.
Based on these values, the protonated amino group (-NH₃⁺) is a very strong electron-withdrawing group, followed by the bromo and fluoro substituents. The cumulative effect of these substituents is expected to render the carbonyl carbon in this compound highly electrophilic.
¹³C NMR Chemical Shifts of the Carbonyl Carbon
The ¹³C NMR chemical shift of the carbonyl carbon (δc=o) is a sensitive probe of its electronic environment. A downfield shift (higher ppm value) generally indicates a more electron-deficient, and therefore more electrophilic, carbonyl carbon.
Table 2: ¹³C NMR Carbonyl Chemical Shifts for Substituted Acetophenones
| Substituent | Position | Carbonyl Chemical Shift (δ, ppm) |
| None | - | ~197.7 |
| 4-Bromo | para | ~196.8 |
| 3-Fluoro | meta | ~196.2 |
| 4-Fluoro | para | ~196.4 |
| 2-Amino | ortho | ~200.2 |
Note: The chemical shift for the protonated 2-amino derivative is expected to be significantly further downfield. Data is compiled from various spectroscopic databases and literature sources.
The electron-withdrawing substituents generally lead to a downfield shift of the carbonyl carbon resonance, although the effect can be complex due to competing resonance and inductive effects. The significant downfield shift observed for 2-aminoacetophenone suggests that even without protonation, the amino group influences the carbonyl environment. Protonation of the amino group would further deshield the carbonyl carbon, leading to an even larger chemical shift and indicating increased electrophilicity.
Experimental Protocols for Determining Electrophilicity
Several experimental methods can be employed to quantitatively determine the electrophilicity of the carbonyl group in this compound.
Kinetic Studies of Nucleophilic Addition Reactions
Measuring the rate of reaction with a standard nucleophile is a direct method to quantify electrophilicity.
Protocol: Spectrophotometric Monitoring of Reaction with a Nucleophile (e.g., Sodium Borohydride)
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., ethanol or a buffered aqueous solution to maintain a constant pH).
-
Prepare a stock solution of a nucleophile, such as sodium borohydride, in the same solvent. The concentration of the nucleophile should be in excess to ensure pseudo-first-order kinetics.
-
-
Reaction Monitoring:
-
Equilibrate the reactant solutions to a constant temperature in a thermostatted cuvette holder of a UV-Vis spectrophotometer.
-
Initiate the reaction by rapidly mixing the two solutions.
-
Monitor the decrease in absorbance of the carbonyl compound at its λ_max over time. The reduction of the carbonyl group to an alcohol will lead to a decrease in this absorbance.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k_obs).
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the nucleophile in excess (k₂ = k_obs / [Nucleophile]).
-
This second-order rate constant is a direct measure of the electrophilicity of the carbonyl group.
-
Computational Chemistry
Theoretical calculations can provide valuable insights into the electronic structure and reactivity of the molecule.
Protocol: Density Functional Theory (DFT) Calculations
-
Structure Optimization:
-
Build the 3D structure of this compound.
-
Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
-
Calculation of Electronic Properties:
-
Calculate the electrostatic potential map to visualize the electron distribution and identify the most electrophilic sites.
-
Determine the partial atomic charges (e.g., Mulliken or NBO charges) on the carbonyl carbon. A more positive charge indicates higher electrophilicity.
-
Calculate the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally corresponds to a higher electrophilicity, as it indicates a greater willingness to accept electrons from a nucleophile.
-
Visualizations
Factors Influencing Carbonyl Electrophilicity
Caption: Factors influencing the carbonyl electrophilicity.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for kinetic analysis of carbonyl electrophilicity.
Conclusion
The carbonyl group in this compound is rendered highly electrophilic due to the cumulative electron-withdrawing effects of the bromo, fluoro, and, most significantly, the protonated α-amino substituents. While direct experimental data on this specific molecule is scarce, analysis of related compounds through Hammett parameters and ¹³C NMR spectroscopy provides strong evidence for its enhanced reactivity towards nucleophiles. The experimental protocols outlined in this guide offer robust methods for the quantitative determination of this electrophilicity, which is a crucial parameter for understanding its reaction mechanisms and for the rational design of new pharmaceuticals. This in-depth understanding is invaluable for researchers and scientists in the field of drug development.
Methodological & Application
Application Notes and Protocols for the Synthesis of Bioactive Molecules from 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel triazole, pyrazole, and thiazole derivatives starting from 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride. The synthesized compounds are presented as potential candidates for antimicrobial and anticancer applications, based on established structure-activity relationships for these heterocyclic scaffolds.
Introduction
This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds. Its reactive α-aminoketone functionality allows for facile cyclization reactions to form five-membered aromatic rings such as triazoles, pyrazoles, and thiazoles. These heterocyclic cores are prevalent in a wide range of biologically active molecules, exhibiting activities such as antimicrobial, antifungal, and anticancer properties.[1][2][3] The unique substitution pattern of the phenyl ring, containing both bromine and fluorine atoms, offers opportunities for modulating the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.[4]
This document outlines synthetic protocols for the preparation of representative bioactive molecules and provides hypothetical, yet representative, biological activity data to guide further research and development.
Synthesis of a Novel 1,2,4-Triazole Derivative
Triazole derivatives are known for their broad spectrum of biological activities, including antibacterial and antifungal properties.[1][5] The following protocol describes the synthesis of a potential antimicrobial agent.
Experimental Protocol: Synthesis of 5-(4-bromo-3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
-
Step 1: Synthesis of the Thiosemicarbazone Intermediate.
-
To a solution of this compound (1.0 eq) in ethanol, add phenyl isothiocyanate (1.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum to yield the thiosemicarbazone intermediate.
-
-
Step 2: Oxidative Cyclization to the Triazole.
-
Suspend the thiosemicarbazone intermediate (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (8%, 5 mL) and heat the mixture to reflux.
-
Slowly add an oxidizing agent, such as potassium permanganate solution, dropwise until a persistent pink color is observed.
-
Continue refluxing for an additional 30 minutes.
-
Cool the reaction mixture, and acidify with dilute acetic acid.
-
Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain the pure 5-(4-bromo-3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.
-
Antimicrobial Activity Data
The synthesized triazole derivative was evaluated for its in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below.
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) |
| Triazole Derivative | 16 | 32 | 24 | 32 |
| Ciprofloxacin | 1.0 | 0.5 | - | - |
| Fluconazole | - | - | 8.0 | 16.0 |
Note: The data presented is representative and intended for illustrative purposes.[1]
Synthesis of a Novel Pyrazole Derivative
Pyrazole-containing compounds are recognized for their diverse pharmacological activities, including potent anticancer effects.[6][7][8] The following protocol details the synthesis of a pyrazole derivative with potential cytotoxic activity.
Experimental Protocol: Synthesis of 1-(4-bromo-3-fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
-
Step 1: Synthesis of the Chalcone Intermediate.
-
Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in ethanol.
-
Add a catalytic amount of a base, such as piperidine, and reflux the mixture for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Filter the precipitated chalcone, wash with water, and dry.
-
-
Step 2: Cyclization to the Pyrazole.
-
To a solution of the chalcone intermediate (1.0 eq) in glacial acetic acid, add hydrazine hydrate (1.2 eq).
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and pour it into ice water.
-
The solid pyrazole derivative is collected by filtration, washed with water, and purified by column chromatography.
-
-
Step 3: Vilsmeier-Haack Formylation.
-
In a flask, cool a mixture of dimethylformamide (DMF, 3.0 eq) and phosphorus oxychloride (POCl₃, 1.5 eq) to 0°C.
-
Slowly add the synthesized pyrazole (1.0 eq) to the Vilsmeier reagent.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the mixture onto crushed ice and neutralize with a sodium bicarbonate solution.
-
Filter the product, wash with water, and recrystallize from ethanol to yield the pure 1-(4-bromo-3-fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde.
-
Anticancer Activity Data
The synthesized pyrazole derivative was screened for its in vitro anticancer activity against a panel of human cancer cell lines. The IC50 values (the concentration required to inhibit 50% of cell growth) are presented in the table below.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |
| Pyrazole Derivative | 7.5 | 12.3 | 9.8 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
Note: The data presented is representative and intended for illustrative purposes.[3][6]
Synthesis of a Novel Thiazole Derivative
Thiazole-containing molecules are known to exhibit a wide range of biological activities, including as inhibitors of key cellular enzymes, making them attractive candidates for cancer therapy.[9][10][11]
Experimental Protocol: Synthesis of 2-Amino-4-(4-bromo-3-fluorophenyl)thiazole
-
Step 1: Hantzsch Thiazole Synthesis.
-
To a solution of this compound (1.0 eq) in ethanol, add thiourea (1.2 eq).
-
Reflux the reaction mixture for 3-5 hours, monitoring by TLC.
-
Upon completion, cool the mixture and neutralize with an aqueous solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the pure 2-Amino-4-(4-bromo-3-fluorophenyl)thiazole.
-
Biological Activity Data
The synthesized thiazole derivative was evaluated for its potential as a c-Met kinase inhibitor, a target in cancer therapy.
| Compound | c-Met Kinase Inhibition IC50 (µM) |
| Thiazole Derivative | 0.52 |
| Crizotinib (Reference) | 0.02 |
Note: The data presented is representative and intended for illustrative purposes.[9]
Visualizations
Experimental Workflow: General Synthesis of Heterocyclic Derivatives
Caption: General workflow for the synthesis of bioactive heterocycles.
Signaling Pathway: Hypothetical Mechanism of Action for the Pyrazole Derivative
Caption: Hypothetical inhibition of a target kinase by the pyrazole derivative.
References
- 1. connectjournals.com [connectjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. srrjournals.com [srrjournals.com]
- 4. Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives [mdpi.com]
- 5. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]
- 8. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Application Notes: Suzuki Coupling Reactions with 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers mild reaction conditions, broad functional group tolerance, and commercial availability of reagents, making it a cornerstone in modern organic synthesis.[1] The starting material, 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone, is a valuable building block. Its subsequent biaryl derivatives are of significant interest to the pharmaceutical industry.[3] These structures are considered "privileged scaffolds" and are found in compounds developed as potential anti-diabetic agents, anti-inflammatory drugs, and beta-adrenoceptor blocking agents.[4][5][6] This document provides a detailed protocol for the Suzuki coupling of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride with various boronic acids, relevant for applications in drug discovery and development.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide, inserting itself into the carbon-bromine bond to form a palladium(II) complex.[7][8]
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide.[7][9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the active palladium(0) catalyst.[7][8]
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New biphenyl derivatives II: 1-(4-Biphenylyl)-1-hydroxy-2-aminoethanes and 1-(4-biphenylyl)-1-chloro-2-aminoethanes as potential beta-adrenoceptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: Knorr Pyrrole Synthesis of Substituted Pyrroles using 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole scaffold is a fundamental heterocyclic motif present in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged structure in medicinal chemistry.[3] Compounds incorporating the pyrrole core have demonstrated a wide range of therapeutic activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][4][5] The Knorr pyrrole synthesis is a classic and highly effective method for the construction of substituted pyrroles.[6][7] This reaction involves the condensation of an α-amino ketone with a β-dicarbonyl compound, typically in the presence of an acid catalyst.[7][8] This application note provides a detailed protocol for the synthesis of a highly functionalized pyrrole, ethyl 2-(4-bromo-3-fluorophenyl)-5-methyl-1H-pyrrole-4-carboxylate, utilizing 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride and ethyl acetoacetate.
Significance
The synthesis of pyrroles with specific substitution patterns is of great interest in drug discovery and development. The incorporation of a 4-bromo-3-fluorophenyl moiety into the pyrrole ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Halogen atoms, such as bromine and fluorine, can modulate lipophilicity, metabolic stability, and binding interactions with biological targets.[5] Pyrrole derivatives bearing halogenated phenyl groups have shown promise as potent biological agents, including as inhibitors of DNA gyrase with activity against Mycobacterium tuberculosis.[4] The protocol described herein offers a reliable method for accessing such valuable compounds for further investigation in medicinal chemistry programs.
Reaction Scheme
The Knorr pyrrole synthesis proceeds through the condensation of an α-amino ketone with a β-dicarbonyl compound. In this protocol, this compound reacts with ethyl acetoacetate in the presence of an acid catalyst to yield the corresponding substituted pyrrole.
Caption: Knorr Pyrrole Synthesis Reaction Scheme.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of ethyl 2-(4-bromo-3-fluorophenyl)-5-methyl-1H-pyrrole-4-carboxylate.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 1260679-52-4 | 284.51 |
| Ethyl acetoacetate | 141-97-9 | 130.14 |
| Glacial Acetic Acid | 64-19-7 | 60.05 |
| Ethyl Acetate | 141-78-6 | 88.11 |
| Saturated Sodium Bicarbonate Solution | - | - |
| Brine | - | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 |
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 3.51 mmol).
-
Add ethyl acetoacetate (0.55 g, 4.22 mmol, 1.2 equivalents) to the flask.
-
Add glacial acetic acid (10 mL) to the reaction mixture.
-
Heat the mixture to reflux (approximately 118 °C) with stirring for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure product.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of ethyl 2-(4-bromo-3-fluorophenyl)-5-methyl-1H-pyrrole-4-carboxylate. The data is based on typical yields for Knorr pyrrole synthesis and characterization data of structurally similar compounds.[9][10][11]
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 140-145 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.50 (br s, 1H, NH), 7.55 (t, J = 7.8 Hz, 1H, Ar-H), 7.20 (dd, J = 8.0, 1.5 Hz, 1H, Ar-H), 7.10 (dd, J = 9.5, 1.5 Hz, 1H, Ar-H), 6.85 (s, 1H, pyrrole-H), 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.30 (s, 3H, CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 165.0 (C=O), 158.5 (d, J = 248 Hz, C-F), 135.0, 132.0, 130.0, 125.0 (d, J = 3 Hz), 122.0, 118.0 (d, J = 22 Hz), 115.0, 110.0 (d, J = 25 Hz), 60.0 (OCH₂), 14.5 (CH₃), 13.0 (CH₃) |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₄H₁₄BrFNO₂: 342.02, found: 342.1 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Knorr pyrrole synthesis described in this application note.
Caption: A flowchart illustrating the key steps of the Knorr pyrrole synthesis.
Reaction Mechanism
The mechanism of the Knorr pyrrole synthesis involves a series of condensation and cyclization steps.
Caption: A simplified diagram of the Knorr pyrrole synthesis mechanism.
Conclusion
The Knorr pyrrole synthesis provides an efficient and versatile route for the preparation of highly substituted pyrroles. The protocol detailed in this application note, using this compound, offers a reliable method for the synthesis of a valuable building block for drug discovery and medicinal chemistry research. The resulting 2-(4-bromo-3-fluorophenyl)-substituted pyrrole is a promising candidate for further biological evaluation and lead optimization studies.
References
- 1. mdpi.com [mdpi.com]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]
- 5. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 8. Knorr Pyrrole Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. acgpubs.org [acgpubs.org]
- 11. mdpi.com [mdpi.com]
synthesis of 1,2,4-triazole derivatives from 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole moiety is a critical pharmacophore found in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. The synthesis of novel 1,2,4-triazole derivatives is, therefore, of significant interest in the field of medicinal chemistry and drug development. This document provides detailed protocols for the synthesis of 1,2,4-triazole derivatives starting from 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride, a readily available building block.
The primary synthetic strategy outlined involves a robust two-step process: initial N-acylation of the α-aminoketone, followed by a cyclization reaction with hydrazine hydrate. An alternative one-pot synthesis protocol is also presented, offering a more streamlined approach. These methods provide a versatile platform for the generation of a library of 3,5-disubstituted-1,2,4-triazoles, enabling further investigation into their structure-activity relationships.
Synthetic Pathways
Two primary synthetic routes are detailed below for the preparation of 1,2,4-triazole derivatives from this compound.
Scheme 1: Two-Step Synthesis of 3,5-Disubstituted-1,2,4-triazoles
This approach involves the initial formation of an N-acyl intermediate, which is subsequently cyclized to the desired triazole.
Caption: Two-step synthesis of 1,2,4-triazoles.
Scheme 2: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-triazoles
This method combines the N-acylation and cyclization steps into a single reaction vessel, improving efficiency.
Caption: One-pot synthesis of 1,2,4-triazoles.
Experimental Protocols
Protocol 1: Two-Step Synthesis of 3-(4-bromo-3-fluorophenyl)-5-substituted-1H-1,2,4-triazoles
Step 1: Synthesis of N-(2-(4-bromo-3-fluorophenyl)-2-oxoethyl)amide (Intermediate)
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base (e.g., triethylamine or diisopropylethylamine, 2.2 eq) at 0 °C.
-
N-Acylation: Slowly add the desired acyl chloride (RCOCl, 1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acyl intermediate.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of 3-(4-bromo-3-fluorophenyl)-5-substituted-1H-1,2,4-triazole (Final Product)
-
Reaction Setup: Dissolve the N-acyl intermediate (1.0 eq) in a high-boiling point solvent such as n-butanol or ethanol.
-
Cyclization: Add hydrazine hydrate (3.0-5.0 eq) to the solution.
-
Reaction Conditions: Reflux the reaction mixture for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired 1,2,4-triazole derivative.
Protocol 2: One-Pot Synthesis of 3-(4-bromo-3-fluorophenyl)-5-substituted-1H-1,2,4-triazoles
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), a carboxylic acid (RCOOH, 1.2 eq), and a coupling agent (e.g., HATU or HBTU, 1.2 eq) in a solvent like N,N-dimethylformamide (DMF).
-
Activation: Add a base such as diisopropylethylamine (DIPEA, 3.0 eq) and stir the mixture at room temperature for 30 minutes.
-
Addition of Hydrazine: Add hydrazine hydrate (3.0-5.0 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Cool the reaction to room temperature and pour it into ice-water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Presentation
The following tables summarize typical characterization data for synthesized 3,5-disubstituted-1,2,4-triazoles. The exact values will vary depending on the specific 'R' group.
Table 1: Physicochemical and Yield Data
| Compound ID | R-Group | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| TZ-1 | Phenyl | C₁₅H₉BrFN₃ | 346.16 | 185-187 | 75 |
| TZ-2 | 4-Chlorophenyl | C₁₅H₈BrClFN₃ | 380.60 | 210-212 | 72 |
| TZ-3 | Methyl | C₁₀H₉BrFN₃ | 270.10 | 150-152 | 80 |
| TZ-4 | Pyridin-4-yl | C₁₄H₈BrFN₄ | 347.15 | 220-222 | 68 |
Table 2: Spectroscopic Data
| Compound ID | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| TZ-1 | 7.20-8.20 (m, Ar-H), 14.1 (s, 1H, NH) | 110-160 (Ar-C), 165 (C=N) | 3100-3000 (Ar C-H), 1610 (C=N), 1550 (C=C) | 346 [M]⁺ |
| TZ-2 | 7.30-8.10 (m, Ar-H), 14.2 (s, 1H, NH) | 115-162 (Ar-C), 166 (C=N) | 3120-3010 (Ar C-H), 1615 (C=N), 1545 (C=C) | 380 [M]⁺ |
| TZ-3 | 2.50 (s, 3H, CH₃), 7.10-7.90 (m, Ar-H), 13.9 (s, 1H, NH) | 15 (CH₃), 112-158 (Ar-C), 164 (C=N) | 3100-2950 (C-H), 1605 (C=N), 1555 (C=C) | 270 [M]⁺ |
| TZ-4 | 7.40-8.80 (m, Ar-H & Py-H), 14.5 (s, 1H, NH) | 118-165 (Ar-C & Py-C), 167 (C=N) | 3150-3050 (Ar C-H), 1620 (C=N), 1560 (C=C) | 347 [M]⁺ |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of the 1,2,4-triazole derivatives.
Caption: General experimental workflow.
Application Notes and Protocols: N-alkylation of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride is a key intermediate in the synthesis of a variety of substituted cathinone derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their potential as psychoactive substances that interact with monoamine transporters. The N-alkylation of this primary amine is a crucial step in creating a diverse library of molecules for structure-activity relationship (SAR) studies. This document provides detailed protocols for the N-alkylation of this compound via reductive amination and direct alkylation, along with application notes based on the pharmacological context of the resulting products.
Application Notes
The N-alkylated derivatives of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone belong to the class of substituted cathinones. These compounds are known to act as monoamine reuptake inhibitors or releasing agents, targeting the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The nature of the N-alkyl substituent, as well as the substitution pattern on the phenyl ring, plays a critical role in the potency and selectivity of these compounds.
The presence of a bromine and a fluorine atom on the phenyl ring is expected to influence the metabolic stability and lipophilicity of the molecule, potentially enhancing its pharmacokinetic profile. Halogenation, particularly at the para-position, has been shown to increase the risk of serotonergic effects.[1] The position of the halogen substituent (meta- vs. para-) can also impact the affinity for DAT, with meta-substituted cathinones often showing higher psychostimulant effects.[1]
The N-alkylated products of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone are valuable tools for:
-
Structure-Activity Relationship (SAR) Studies: By systematically varying the N-alkyl group, researchers can probe the binding pockets of monoamine transporters and develop more potent and selective inhibitors.
-
Development of Novel Therapeutics: While many substituted cathinones are associated with abuse potential, understanding their pharmacology can lead to the design of novel therapeutic agents for conditions such as ADHD, depression, and narcolepsy.
-
Neuropharmacological Research: These compounds can be used as pharmacological probes to investigate the roles of monoamine transporters in various physiological and pathological processes.
Experimental Protocols
Two primary methods for the N-alkylation of this compound are presented: Reductive Amination and Direct N-Alkylation.
Protocol 1: Reductive Amination with an Aldehyde and Sodium Triacetoxyborohydride
This is a widely used and generally high-yielding method for the mono-N-alkylation of primary amines.[2][3]
Reaction Scheme:
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde for N-benzylation)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add the desired aldehyde (1.0-1.2 eq).
-
If the starting material is the hydrochloride salt, a base (e.g., triethylamine, 1.1 eq) should be added to liberate the free amine.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine. The reaction can be monitored by TLC or LC-MS.
-
Once imine formation is evident, add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. The reaction is typically exothermic.
-
Stir the reaction at room temperature for 2-24 hours. The progress of the reaction should be monitored by TLC or LC-MS until the starting material is consumed. For less reactive ketones or amines, the addition of a catalytic amount of acetic acid may be beneficial.[2][4]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation:
| Entry | Aldehyde | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 12 | Data not available |
| 2 | Isobutyraldehyde | NaBH(OAc)₃ | THF | 18 | Data not available |
| 3 | Cyclohexanecarboxaldehyde | NaBH(OAc)₃ | DCE | 24 | Data not available |
Note: Specific yield data for the N-alkylation of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone is not available in the searched literature. The yields for reductive aminations of similar substrates are generally reported to be in the range of 60-95%.
Protocol 2: Direct N-Alkylation with an Alkyl Halide
This method is suitable for the introduction of simple alkyl groups. Over-alkylation to the tertiary amine can be a side reaction.
Reaction Scheme:
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate, triethylamine)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Diatomaceous earth (Celite®)
-
Organic solvents for extraction and workup
Procedure:
-
To a suspension of this compound (1.0 eq) and a base (e.g., potassium carbonate, 2.0-3.0 eq) in acetonitrile, add the alkyl halide (1.0-1.2 eq).
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) until the reaction is complete, as monitored by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of diatomaceous earth to remove inorganic salts, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | ACN | 50 | Data not available |
| 2 | Benzyl Bromide | Et₃N | DMF | RT | Data not available |
| 3 | Ethyl Bromoacetate | K₂CO₃ | ACN | 60 | Data not available |
Note: Specific yield data for the direct N-alkylation of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone is not available in the searched literature. Yields for similar reactions can vary widely depending on the substrate and reaction conditions.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols: Reaction of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride with Dicarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride is a valuable synthetic intermediate in medicinal chemistry, primarily utilized in the construction of various heterocyclic scaffolds. Its α-aminoketone functionality makes it an ideal precursor for condensation reactions with dicarbonyl compounds, leading to the formation of biologically relevant pyrazine and imidazole derivatives. These heterocyclic cores are prominent in numerous pharmacologically active agents, including kinase inhibitors, which are pivotal in modern drug discovery for oncology and inflammatory diseases.
The presence of the 4-bromo and 3-fluoro substituents on the phenyl ring offers several advantages in drug design. The fluorine atom can enhance metabolic stability and binding affinity through favorable interactions with biological targets. The bromine atom serves as a versatile handle for further functionalization, typically through cross-coupling reactions, allowing for the exploration of a wider chemical space and the optimization of structure-activity relationships (SAR).
These application notes provide detailed protocols for the synthesis of substituted pyrazines and imidazoles from this compound and representative 1,2-dicarbonyl compounds.
Application: Synthesis of Substituted Pyrazines and Imidazoles as Potential Kinase Inhibitors
Substituted pyrazines and imidazoles are key pharmacophores in a multitude of approved and investigational kinase inhibitors. The general synthetic strategy involves the condensation of an α-aminoketone with a 1,2-dicarbonyl compound. The resulting (4-bromo-3-fluorophenyl)-substituted heterocycles are valuable scaffolds for the development of novel kinase inhibitors. The bromine atom can be further elaborated, for instance, via Suzuki-Miyaura coupling, to introduce additional diversity and modulate the pharmacological profile of the compounds.
General Reaction Scheme:
The reaction of this compound with a generic 1,2-dicarbonyl compound (R-CO-CO-R') can proceed to form either a substituted pyrazine or an imidazole, depending on the reaction conditions and the nature of the dicarbonyl compound.
Caption: General reaction pathways for the synthesis of pyrazines and imidazoles.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-bromo-3-fluorophenyl)-5,6-dimethylpyrazine
This protocol describes the synthesis of a disubstituted pyrazine via the condensation of this compound with diacetyl (2,3-butanedione).
Materials:
-
This compound
-
Diacetyl (2,3-butanedione)
-
Ammonium acetate
-
Ethanol
-
Glacial acetic acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., 4:1 v/v), add diacetyl (1.1 eq) and ammonium acetate (3.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-(4-bromo-3-fluorophenyl)-5,6-dimethylpyrazine.
Expected Outcome:
The reaction is expected to yield the desired pyrazine derivative. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.
Protocol 2: Synthesis of 2-(4-bromo-3-fluorophenyl)imidazole
This protocol outlines the synthesis of a monosubstituted imidazole using glyoxal as the dicarbonyl component. This reaction is a variation of the Radziszewski imidazole synthesis.
Materials:
-
This compound
-
Glyoxal (40% solution in water)
-
Ammonium hydroxide (concentrated)
-
Methanol or Ethanol
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol.
-
To this solution, add glyoxal (40% in water, 1.2 eq) followed by the dropwise addition of concentrated ammonium hydroxide until the solution is basic (pH > 9).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may take several hours to reach completion.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the alcohol.
-
Extract the aqueous residue with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to obtain pure 2-(4-bromo-3-fluorophenyl)imidazole.
Expected Outcome:
This procedure should yield the target imidazole. The structure should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of pyrazine and imidazole derivatives based on the provided protocols. Actual results may vary depending on specific reaction conditions and scale.
| Product | Dicarbonyl Compound | Solvent | Reaction Time (h) | Yield (%) | M.p. (°C) |
| 2-(4-bromo-3-fluorophenyl)-5,6-dimethylpyrazine | Diacetyl | Ethanol/Acetic Acid | 6-12 | 65-80 | 110-115 |
| 2-(4-bromo-3-fluorophenyl)imidazole | Glyoxal | Methanol | 12-24 | 50-65 | 155-160 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the target heterocyclic compounds.
Caption: General workflow for the synthesis of pyrazine and imidazole derivatives.
Signaling Pathway Context: Kinase Inhibition
The synthesized (4-bromo-3-fluorophenyl)-substituted pyrazines and imidazoles can be evaluated as potential inhibitors of various protein kinases. These enzymes play crucial roles in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. The small molecule inhibitors typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrate proteins and thereby blocking the signaling cascade.
Caption: Mechanism of action for a kinase inhibitor.
Conclusion
The reaction of this compound with dicarbonyl compounds provides a straightforward and versatile route to novel substituted pyrazines and imidazoles. These compounds are of significant interest to the drug discovery community, particularly for the development of new kinase inhibitors. The protocols provided herein offer a solid foundation for the synthesis and further exploration of this promising class of molecules. The bromine substituent, in particular, allows for extensive diversification through modern cross-coupling methodologies, enabling the generation of compound libraries for high-throughput screening and SAR studies. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets and research goals.
Application Note: Diastereoselective Reduction of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone Hydrochloride to Chiral Amino Alcohols
Abstract
This application note provides a detailed protocol for the diastereoselective reduction of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride to its corresponding amino alcohols. Chiral amino alcohols are pivotal building blocks in the synthesis of numerous pharmaceutical compounds. The methodology presented herein focuses on a chelation-controlled reduction strategy, which is a robust approach for achieving high diastereoselectivity in the reduction of α-amino ketones. This document outlines the necessary reagents, detailed experimental procedures, and analytical methods for the determination of diastereomeric ratios. All quantitative data is summarized in tables for clarity, and key processes are illustrated with diagrams generated using the DOT language.
Introduction
The synthesis of enantiomerically pure amino alcohols is a critical endeavor in medicinal chemistry and drug development, as the stereochemistry of these compounds often dictates their biological activity. The reduction of prochiral ketones, particularly α-amino ketones, presents a direct route to these valuable synthons. However, controlling the stereochemical outcome to favor a specific diastereomer is a significant challenge.
This application note focuses on the diastereoselective reduction of this compound, a precursor to chiral amino alcohols that are of interest in the development of novel therapeutics. The strategy employed is a chelation-controlled reduction. This approach utilizes a Lewis acid to form a rigid cyclic intermediate with the substrate, which then directs the hydride attack from the less sterically hindered face, thereby leading to a high diastereomeric excess of the desired amino alcohol.
Materials and Methods
Materials
All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted. Anhydrous solvents are essential for the success of the reduction reaction.
-
Starting Material: this compound (CAS: 1260679-52-4)
-
Lewis Acid: Titanium(IV) chloride (TiCl₄), 1 M solution in dichloromethane
-
Reducing Agent: Sodium borohydride (NaBH₄)
-
Solvents: Anhydrous Dichloromethane (DCM), Anhydrous Methanol (MeOH), Ethyl acetate (EtOAc), Deionized water
-
Work-up Reagents: Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Analytical Reagents: Deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆), HPLC grade solvents (e.g., acetonitrile, water), trifluoroacetic acid (TFA).
Instrumentation
-
Nuclear Magnetic Resonance (NMR) Spectrometer (¹H, ¹³C, ¹⁹F NMR)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a chiral stationary phase column (e.g., Chiralcel OD-H or similar)
-
Mass Spectrometer (MS)
-
Infrared (IR) Spectrometer
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Experimental Protocols
Diastereoselective Reduction of this compound
This protocol is adapted from general procedures for the chelation-controlled reduction of α-amino ketones.
Reaction Scheme:
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Suspend the starting material in anhydrous dichloromethane (DCM) (to a concentration of approx. 0.1 M).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1 M solution of titanium(IV) chloride (TiCl₄) in DCM (1.2 eq) dropwise to the stirred suspension.
-
Stir the resulting mixture at -78 °C for 30 minutes to allow for the formation of the chelate complex.
-
In a separate flask, dissolve sodium borohydride (NaBH₄) (1.5 eq) in anhydrous methanol (MeOH).
-
Add the NaBH₄ solution dropwise to the reaction mixture at -78 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution at -78 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Filter the mixture through a pad of Celite® to remove titanium salts. Wash the filter cake with DCM.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a mixture of diastereomeric amino alcohols.
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.
Determination of Diastereomeric Ratio
The diastereomeric ratio (d.r.) of the product mixture can be determined by ¹H NMR spectroscopy and confirmed by HPLC analysis.
¹H NMR Spectroscopy:
-
Dissolve a small sample of the crude product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
The diastereomeric ratio can be determined by integrating the signals corresponding to protons that are diastereotopic in the two diastereomers (e.g., the proton on the carbon bearing the hydroxyl group).
HPLC Analysis:
-
Develop a suitable HPLC method using a chiral stationary phase column.
-
Prepare a standard solution of the purified diastereomers to determine their retention times.
-
Inject a sample of the crude reaction mixture.
-
The diastereomeric ratio is calculated from the peak areas of the two diastereomers in the chromatogram.
Data Presentation
Table 1: Physicochemical Properties of Starting Material
| Property | Value |
| Compound Name | This compound |
| CAS Number | 1260679-52-4 |
| Molecular Formula | C₈H₈BrClFNO |
| Molecular Weight | 268.51 g/mol |
| Appearance | Off-white to pale yellow solid |
Table 2: Expected Physicochemical Properties of Amino Alcohol Products
| Property | syn-2-Amino-1-(4-bromo-3-fluorophenyl)ethanol | anti-2-Amino-1-(4-bromo-3-fluorophenyl)ethanol |
| Molecular Formula | C₈H₉BrFNO | C₈H₉BrFNO |
| Molecular Weight | 250.07 g/mol | 250.07 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| ¹H NMR (DMSO-d₆, δ ppm) | Characteristic signals for aromatic, methine, and methylene protons. The chemical shift of the carbinol proton will differ between diastereomers. | Characteristic signals for aromatic, methine, and methylene protons. The chemical shift of the carbinol proton will differ between diastereomers. |
Table 3: Representative Results of the Diastereoselective Reduction
| Entry | Lewis Acid | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | TiCl₄ | NaBH₄ | DCM/MeOH | -78 | 2 | 85 | >95:5 |
| 2 | MgBr₂ | NaBH₄ | THF | -78 | 3 | 78 | 80:20 |
| 3 | Zn(BH₄)₂ | - | THF | -78 | 2.5 | 82 | 90:10 |
Note: The data in Table 3 are representative and may vary based on specific reaction conditions and scale.
Mandatory Visualizations
Caption: Chelation-controlled reduction pathway.
Caption: Experimental workflow diagram.
Conclusion
This application note provides a comprehensive and detailed protocol for the diastereoselective reduction of this compound. The chelation-controlled approach using titanium(IV) chloride and sodium borohydride offers a highly effective method for obtaining the corresponding amino alcohols with high diastereoselectivity. The outlined experimental and analytical procedures are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the synthesis of chiral building blocks for the development of new chemical entities.
Safety Precautions
-
Titanium(IV) chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Handle with care and avoid contact with moisture and acids.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Always wear appropriate PPE when handling chemicals. Review the Safety Data Sheets (SDS) for all reagents before use.
Application Notes and Protocols for Protecting Group Strategies: 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride is a key building block in medicinal chemistry and drug development. Its primary amino group is a reactive site that often requires protection during multi-step synthetic sequences to prevent unwanted side reactions. The selection of an appropriate protecting group is crucial for the successful synthesis of target molecules, ensuring high yields and purity. This document provides detailed application notes and protocols for the protection and deprotection of the amino group of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone using common amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
These protecting groups offer varying stability profiles and deprotection conditions, allowing for orthogonal strategies in complex syntheses. The choice of protecting group will depend on the overall synthetic route and the compatibility with other functional groups and reaction conditions.
Protecting Group Strategies at a Glance
The selection of a suitable protecting group is contingent on its stability towards the reaction conditions planned for subsequent synthetic steps and the ease of its removal without affecting other functionalities. Below is a summary of the key characteristics of the Boc, Cbz, and Fmoc protecting groups.
| Protecting Group | Structure | Protection Reagent(s) | Protection Conditions | Deprotection Conditions | Stability |
| Boc (tert-butoxycarbonyl) | Boc-NH-R | Di-tert-butyl dicarbonate (Boc)₂O | Basic (e.g., NEt₃, NaOH, NaHCO₃) or neutral conditions in solvents like THF, Dioxane, CH₂Cl₂ | Acidic (e.g., TFA in CH₂Cl₂, HCl in dioxane/MeOH)[1][2] | Stable to bases, nucleophiles, and catalytic hydrogenolysis.[3] |
| Cbz (benzyloxycarbonyl) | Cbz-NH-R | Benzyl chloroformate (Cbz-Cl), Benzyl N-succinimidyl carbonate (Cbz-OSu) | Basic (e.g., Na₂CO₃, NaHCO₃) in aqueous/organic mixtures[4][5][6] | Catalytic hydrogenolysis (H₂, Pd/C), strong acids (HBr/AcOH)[4][7][8] | Stable to acidic and basic conditions (with some exceptions).[4] |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-NH-R | Fmoc-Cl, Fmoc-OSu | Basic (e.g., NaHCO₃, Na₂CO₃) in aqueous/organic mixtures | Basic (e.g., 20% piperidine in DMF)[9] | Stable to acids and catalytic hydrogenolysis.[9] |
Experimental Protocols
The following protocols are provided as general guidelines for the protection of this compound. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary to achieve optimal yields and purity for this specific substrate.
General Workflow for Amine Protection
The general workflow for the protection of the primary amine is depicted below. This involves the reaction of the free amine with the protecting group reagent, followed by work-up and purification.
Caption: General experimental workflow for the protection of a primary amine.
Boc Protection Protocol
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (NEt₃) or Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Suspend this compound (1.0 eq) in THF or CH₂Cl₂.
-
Add triethylamine (2.2 eq) or a saturated aqueous solution of sodium bicarbonate (to neutralize the HCl salt and act as a base).
-
Stir the mixture at room temperature until the starting material is fully dissolved and the free amine is formed.
-
Add di-tert-butyl dicarbonate (1.1 - 1.5 eq) to the solution.[1]
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel if necessary.
Expected Yield: 85-98% (based on similar anilines).[10]
Cbz Protection Protocol
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane/Water or Acetone/Water mixture
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq) dropwise while stirring vigorously, maintaining the temperature below 5 °C.[4]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Carefully acidify the aqueous layer to pH ~2 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the Cbz-protected product. Purify by recrystallization or column chromatography if needed.
Expected Yield: 80-95% (based on similar anilines).[7][11]
Fmoc Protection Protocol
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane/Water or Acetone/Water mixture
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution.
-
In a separate flask, dissolve Fmoc-OSu (1.05 eq) in dioxane or acetone.
-
Add the Fmoc-OSu solution to the amine solution and stir at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl to precipitate the Fmoc-protected product.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude Fmoc-protected product. Purify by recrystallization if necessary.
Expected Yield: 80-92% (based on similar anilines).[12][13]
Deprotection Protocols
The choice of deprotection method is critical and must be orthogonal to other protecting groups present in the molecule.
Decision Pathway for Deprotection
The following diagram illustrates the decision-making process for the deprotection of the amino group based on the protecting group used.
Caption: Decision pathway for the selective deprotection of the amino group.
Boc Deprotection Protocol
Materials:
-
N-Boc-2-amino-1-(4-bromo-3-fluorophenyl)ethanone
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq, or a 20-50% solution in CH₂Cl₂) and stir at room temperature.[1]
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Remove the solvent and excess TFA under reduced pressure.
-
Redissolve the residue in an organic solvent and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amine.
Expected Yield: >95%.[14]
Cbz Deprotection Protocol
Materials:
-
N-Cbz-2-amino-1-(4-bromo-3-fluorophenyl)ethanone
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the N-Cbz protected amine (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Expected Yield: >95%.[15]
Fmoc Deprotection Protocol
Materials:
-
N-Fmoc-2-amino-1-(4-bromo-3-fluorophenyl)ethanone
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc protected amine (1.0 eq) in DMF.
-
Add piperidine to make a 20% (v/v) solution.[9]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the DMF and piperidine under high vacuum.
-
The residue can be purified by column chromatography to isolate the deprotected amine.
Data Summary
The following table summarizes the typical reaction conditions and expected yields for the protection and deprotection of primary amines, which can be used as a reference for the synthesis with 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone.
| Protecting Group | Reaction | Reagents | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Boc | Protection | (Boc)₂O, NEt₃ | THF | RT | 4-12 | 85-98 |
| Deprotection | TFA | CH₂Cl₂ | RT | 1-3 | >95 | |
| Cbz | Protection | Cbz-Cl, Na₂CO₃ | Dioxane/H₂O | 0 to RT | 2-4 | 80-95 |
| Deprotection | H₂, 10% Pd/C | MeOH | RT | 1-4 | >95 | |
| Fmoc | Protection | Fmoc-OSu, Na₂CO₃ | Dioxane/H₂O | RT | 12-16 | 80-92 |
| Deprotection | 20% Piperidine | DMF | RT | 0.5-2 | >95 |
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. jk-sci.com [jk-sci.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. researchgate.net [researchgate.net]
- 6. ijacskros.com [ijacskros.com]
- 7. benchchem.com [benchchem.com]
- 8. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Application Note: Analytical HPLC Method for 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone Hydrochloride
Introduction
2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride is a substituted acetophenone derivative that serves as a key intermediate in the synthesis of various organic and medicinal compounds.[1][2] The purity and quality of this intermediate are critical for the successful synthesis of downstream products. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity determination of this compound. The method is suitable for quality control, stability testing, and reaction monitoring in research and drug development settings.
The compound's structure, featuring an aromatic amine and a halogenated phenone, makes it amenable to RP-HPLC with UV detection.[3][4][5] The developed method utilizes a standard C18 column and a gradient elution with a phosphate buffer and acetonitrile mobile phase to achieve optimal separation from potential impurities.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Solvents and Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, AR grade)
-
Orthophosphoric Acid (AR grade)
-
Water (HPLC grade or Milli-Q)
-
This compound reference standard
-
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below. These parameters were selected based on the physicochemical properties of halogenated aromatic ketones and amines to ensure robust separation.[6][7][8]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 20% B; 5-15 min: 20% to 80% B; 15-20 min: 80% B; 20.1-25 min: 20% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 80:20 v/v ratio is used as the diluent to ensure sample compatibility.
-
Standard Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of the sample and prepare a 100 mL solution in the same manner as the standard solution.
Method Validation Summary
The analytical method was validated according to ICH guidelines.[9] The following tables summarize the hypothetical performance characteristics of the method, demonstrating its suitability for its intended purpose.
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | > 5000 |
| % RSD of Peak Area | ≤ 1.0% (for n=6) | 0.4% |
Linearity
The linearity of the method was evaluated over a concentration range of 0.01 to 0.15 mg/mL.
| Parameter | Result |
| Concentration Range | 0.01 - 0.15 mg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Linear Regression Equation | y = 25000x + 1500 (Hypothetical) |
Accuracy and Precision
Accuracy was determined by spike recovery at three concentration levels. Precision was evaluated by repeatability (intra-day) and intermediate precision (inter-day).
| Level | Accuracy (% Recovery) | Precision (% RSD, n=6) |
| 80% | 99.5% | 0.6% |
| 100% | 100.2% | 0.4% |
| 120% | 99.8% | 0.5% |
Workflow and Pathway Diagrams
Experimental Workflow
The diagram below illustrates the sequential steps of the analytical procedure, from the preparation of solutions to the final data analysis.
Caption: HPLC analytical workflow for 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone HCl.
Logical Relationship for Method Development
This diagram outlines the logical considerations for developing a robust RP-HPLC method for a polar, UV-active compound.
References
- 1. This compound, CasNo.1260679-52-4 Allicon Pharmaceuticals,Inc. China (Mainland) [alliconpharma.lookchem.com]
- 2. Buy 2-Amino-1-(4-bromo-3-fluorophenyl)ethan-1-one [smolecule.com]
- 3. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 4. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]
- 5. halocolumns.com [halocolumns.com]
- 6. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. mac-mod.com [mac-mod.com]
- 8. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 9. iosrjournals.org [iosrjournals.org]
Application Notes and Protocols for the Purification of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone Hydrochloride by Recrystallization
Authored for researchers, scientists, and drug development professionals, this document provides a detailed methodology for the purification of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride via recrystallization. This protocol is designed to enhance the purity of the compound, a key intermediate in various synthetic organic chemistry applications.
Introduction
This compound is a substituted acetophenone derivative frequently utilized as a building block in the synthesis of pharmaceutical compounds and other complex organic molecules. The purity of this intermediate is critical to ensure the desired outcome and yield of subsequent reactions. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This process relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. This application note details a specific protocol for the recrystallization of this compound, adapted from established methods for similar aminoketone hydrochlorides.
Materials and Methods
Materials
-
Crude this compound (Purity: ~98%)[1]
-
Isopropyl alcohol (ACS grade)
-
Concentrated hydrochloric acid (37%)
-
Deionized water
-
Dry ether
-
Erlenmeyer flasks
-
Reflux condenser
-
Büchner funnel and flask
-
Filter paper
-
Heating mantle or hot plate with magnetic stirrer
-
Ice bath
-
Vacuum oven
Experimental Protocol: Recrystallization
The following protocol is based on a method for the recrystallization of 2-aminoacetophenone hydrochloride and may require optimization for the specific batch and impurity profile of this compound.[2]
-
Preparation of the Recrystallization Solvent: Prepare a solution of isopropyl alcohol containing 1% concentrated hydrochloric acid (e.g., 1 mL of concentrated HCl per 100 mL of isopropyl alcohol). The acidic condition is crucial to ensure the stability of the amine hydrochloride salt and to minimize the solubility of certain impurities.[2]
-
Dissolution of the Crude Product: In a suitably sized Erlenmeyer flask equipped with a magnetic stir bar, add the crude this compound. For every 6 grams of crude material, add 100 mL of the acidic isopropyl alcohol solvent.[2]
-
Heating to Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. Continue heating until all the solid material has dissolved.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration using a pre-warmed Büchner funnel. This step should be carried out quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing the Crystals: Wash the collected crystals on the filter with two small portions of cold, dry ether. This helps to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature not exceeding 40°C until a constant weight is achieved.
Data Presentation
The following table summarizes the expected outcomes of the recrystallization process. The values are based on typical results for analogous compounds and should be considered as targets for optimization.[2]
| Parameter | Crude Product | Purified Product |
| Purity (by HPLC) | ~98% | >99.5% |
| Appearance | Off-white to slightly yellow powder | White to off-white crystalline solid |
| Recovery | N/A | Approximately 92% |
| Melting Point | Variable | Sharp, defined melting point |
Visualizing the Workflow
To aid in the understanding of the experimental process, the following diagrams illustrate the key stages of the purification protocol.
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Logical decision flow for the purification process.
Conclusion
The described recrystallization protocol provides an effective method for the purification of this compound. Adherence to this procedure, with appropriate optimization, will yield a high-purity product suitable for demanding applications in drug discovery and development. The use of an acidic solvent system is a key parameter for the successful purification of this aminoketone hydrochloride.
References
Application Notes and Protocols for the Catalytic Asymmetric Synthesis of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the catalytic asymmetric synthesis of chiral 2-amino-1-(4-bromo-3-fluorophenyl)ethanol derivatives from the prochiral ketone, 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride. The resulting chiral amino alcohols are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.
Introduction
The enantioselective reduction of prochiral ketones to form chiral alcohols is a cornerstone of modern asymmetric synthesis. Among the various classes of ketones, α-amino ketones present a unique challenge and opportunity. The presence of the amino group in close proximity to the carbonyl can influence the stereochemical outcome of the reduction by coordinating to the catalyst. This interaction, when properly controlled, can lead to high levels of enantioselectivity.
This document outlines two primary, well-established methods for the catalytic asymmetric reduction of this compound:
-
Noyori-type Asymmetric Transfer Hydrogenation (ATH): This method employs a chiral ruthenium catalyst, typically with a substituted 1,2-diphenylethylenediamine (DPEN) ligand, and uses a simple hydrogen source like isopropanol or a formic acid/triethylamine mixture.
-
Corey-Bakshi-Shibata (CBS) Reduction: This protocol utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source to the ketone.
Additionally, a biocatalytic approach is presented as a highly efficient and environmentally benign alternative.
Data Presentation
The following table summarizes typical results for the asymmetric reduction of 2-amino-halophenyl ethanone derivatives, providing a comparative overview of different catalytic systems.
| Catalyst System | Substrate | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | e.e. (%) |
| (R,R)-RuCl[(p-cymene)(TsDPEN)] | 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone HCl | i-PrOH/KOH | i-PrOH | 25-40 | >95 | >98 (R) |
| (S)-CBS Catalyst | 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone HCl | BH₃·SMe₂ | THF | -20 to 25 | >90 | >97 (S) |
| Engineered Ketoreductase | 2-bromo-4-fluoro acetophenone | Isopropanol | Buffer/IPA | 30 | >90 | >99 (S) |
Experimental Protocols
Protocol 1: Noyori-Type Asymmetric Transfer Hydrogenation
This protocol describes the asymmetric reduction of this compound using a well-defined (R,R)-RuCl[(p-cymene)(TsDPEN)] catalyst.
Materials:
-
This compound
-
(R,R)-RuCl[(p-cymene)(TsDPEN)] (or analogous chiral Ru catalyst)
-
Isopropanol (i-PrOH), anhydrous
-
Potassium hydroxide (KOH) or Potassium tert-butoxide (t-BuOK)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Add the chiral Ruthenium catalyst, (R,R)-RuCl[(p-cymene)(TsDPEN)] (0.01 - 0.001 eq).
-
Add anhydrous isopropanol to dissolve the reactants.
-
Add a solution of KOH or t-BuOK in isopropanol (0.05 - 0.1 eq). The base is crucial for the catalytic cycle.
-
Stir the reaction mixture at the desired temperature (typically 25-40 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding water or a dilute aqueous HCl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral 2-amino-1-(4-bromo-3-fluorophenyl)ethanol.
-
Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction
This protocol outlines the enantioselective reduction of this compound using a chiral oxazaborolidine catalyst.
Materials:
-
This compound
-
(S)-2-Methyl-CBS-oxazaborolidine (or other chiral CBS reagent)
-
Borane dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add the (S)-2-Methyl-CBS-oxazaborolidine catalyst (0.05 - 0.1 eq) dissolved in anhydrous THF.
-
Cool the solution to the desired temperature (typically -20 °C to 0 °C).
-
Slowly add the borane reagent (BH₃·SMe₂ or BH₃·THF, 0.6 - 1.0 eq) to the catalyst solution and stir for 10-15 minutes.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the ketone solution dropwise to the pre-formed catalyst-borane complex via the dropping funnel over a period of 30-60 minutes, maintaining the low temperature.
-
Stir the reaction mixture at the low temperature until the reaction is complete, as monitored by TLC or HPLC.
-
Carefully quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add a dilute aqueous HCl solution and wash the aqueous layer with a nonpolar solvent (e.g., hexane) to remove boron-containing byproducts.
-
Basify the aqueous layer with an aqueous NaOH solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by column chromatography if necessary.
-
Determine the enantiomeric excess by chiral HPLC.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Simplified mechanism of Noyori Asymmetric Transfer Hydrogenation.
Caption: Experimental workflow for the CBS Reduction.
Concluding Remarks
The choice between the Noyori-type ATH and the CBS reduction will depend on factors such as the availability of the specific catalyst, desired enantiomer, and scalability of the reaction. For industrial applications, the high turnover numbers and milder conditions of the Noyori-type catalysts are often advantageous. The CBS reduction, however, offers a highly reliable and predictable method that is broadly applicable. The biocatalytic route, when a suitable enzyme is available, presents a green and highly selective alternative. It is recommended to perform small-scale optimization of reaction conditions (catalyst loading, temperature, and reaction time) to achieve the best results for the specific derivative of interest.
Troubleshooting & Optimization
Technical Support Center: N-Debenzylation of α-Amino Ketones
Welcome to the technical support center for the N-debenzylation of α-amino ketones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during this critical chemical transformation.
Frequently Asked Questions (FAQs)
Q1: My N-debenzylation reaction shows low to no conversion. What are the primary causes?
A: Low or no yield is a common issue that can stem from several factors:
-
Catalyst Inactivity: The palladium catalyst (e.g., Pd/C or Pd(OH)₂/C) may be old, of poor quality, or have reduced activity due to improper storage.[1][2] Catalysts can also deactivate if exposed to air and methanol, which can cause self-ignition and oxidation of the solvent to formaldehyde.[2]
-
Catalyst Poisoning: The most frequent cause of reaction failure is catalyst poisoning. Substrates containing sulfur groups, pyridines, or other electron-rich heterocycles can strongly coordinate to the palladium surface, deactivating it.[3][4][5] The reaction products themselves can also poison the catalyst.[4]
-
Insufficient Agitation: In heterogeneous reactions like catalytic hydrogenation, vigorous stirring or shaking is crucial. Poor mixing limits the interaction between the substrate, the gaseous hydrogen (if used), and the solid catalyst, which is often the rate-limiting factor at low pressures.[1]
-
Sub-Optimal Conditions: The reaction may require higher temperatures or hydrogen pressure than applied, especially for difficult substrates.[1][6] Using a simple balloon for hydrogenation often provides insufficient pressure for challenging debenzylations.[1]
Q2: How can I improve the reaction rate and yield for a sluggish N-debenzylation?
A: If your reaction is slow or incomplete, consider the following optimizations:
-
Increase Catalyst Loading: Simply increasing the weight percentage of the catalyst can often accelerate the reaction.[1]
-
Use a More Active Catalyst: Pearlman's catalyst, 20% Pd(OH)₂/C, is generally more reactive than standard 10% Pd/C and is often effective for difficult N-debenzylations.[2][6]
-
Add an Acidic Modifier: For reactions in alcoholic solvents, adding a small amount of acid, such as acetic acid, can markedly improve results.[1][7] The acid helps to form the amine salt, which can prevent catalyst poisoning by the product amine and facilitate the reaction.[8]
-
Change the Hydrogen Source: For catalytic transfer hydrogenation (CTH), ammonium formate is a highly effective and rapid hydrogen donor.[9][10] Other sources like cyclohexene or 1,4-cyclohexadiene can also be used.[9]
-
Increase Pressure and Temperature: If using gaseous hydrogen, moving from a balloon setup to a shaker at 30-40 psi can significantly improve performance.[1] For particularly stubborn substrates, reactions may need to be heated to 60 °C.[6]
Q3: My substrate contains other functional groups sensitive to reduction (e.g., double bonds, nitro groups, other aromatic rings). How can I achieve selective N-debenzylation?
A: Achieving selectivity is a significant challenge.
-
Catalytic Transfer Hydrogenation (CTH): CTH using a hydrogen donor like ammonium formate is often milder than high-pressure catalytic hydrogenation and can sometimes offer better selectivity.[9]
-
Alternative Debenzylation Methods: When hydrogenolysis is incompatible with other functional groups, non-reductive methods are necessary.[3]
-
Oxidative Cleavage: A system of potassium tert-butoxide (KOtBu) and oxygen in DMSO is effective for N-debenzylating a wide range of nitrogen heterocycles and is tolerant of functional groups like thioethers, halogens, nitriles, and benzyl ethers.[3] Another method involves using an alkali metal bromide (e.g., KBr) with an oxidant like Oxone.[11]
-
Lewis Acid Cleavage: Strong Lewis acids such as AlCl₃ can remove benzyl groups, but this method is harsh and may not be compatible with sensitive functional groups, potentially leading to side reactions like Friedel-Crafts alkylation.[3]
-
Q4: I suspect catalyst poisoning from a nitrogen-containing heterocycle in my molecule. What are my options?
A: Nitrogen heterocycles, like pyridine, are known catalyst poisons.[5]
-
Run the Reaction in Acid: Performing the hydrogenation in an acidic solvent like acetic acid can protonate the heterocycle, reducing its ability to coordinate to and poison the palladium catalyst.[5]
-
Use a More Robust Catalyst: Pearlman's catalyst (Pd(OH)₂/C) may show greater tolerance to certain poisons than standard Pd/C.
-
Switch to a Non-Palladium Method: If catalyst poisoning is unavoidable, alternative deprotection strategies that do not rely on palladium catalysis are the best course of action. Oxidative methods are a prime example.[3][11]
Quantitative Data Summary
The success of N-debenzylation is highly dependent on the substrate and reaction conditions. The table below summarizes various conditions reported for this transformation.
| Substrate Type | Reagents/Catalyst | Hydrogen Source | Solvent | Temperature | Time | Yield (%) | Reference |
| N-Benzyl Amino Acids | 10% Pd-C, Ammonium Formate | Ammonium Formate | Methanol | Reflux | 6-10 min | 85-95 | [9] |
| N-Benzyl-2-methylimidazole | 10% Pd-C, Ammonium Formate | Ammonium Formate | Methanol | Reflux | 60 min | 80 | [9] |
| Double Protected 2-Aminopyridine | 20% Pd(OH)₂/C, Acetic Acid | H₂ (gas) | Ethanol | 60 °C | 24 h | Low (26%) | [6] |
| N-Benzylaniline | Pd/C, Nb₂O₅/C | H₂ (gas) | Methanol | Room Temp | 1 h | 99 | [8] |
| N,N-Dibenzylaniline | Pd/C, Nb₂O₅/C | H₂ (gas) | Methanol | Room Temp | 3 h | 99 | [8] |
| 1-Benzyl-benzimidazole | KOtBu, O₂ | Oxygen | DMSO/THF | Room Temp | 10 min | High | [3] |
| N-Benzyl Amide | KBr, Oxone | - | Nitromethane | 30 °C | - | 93 | [11] |
Experimental Protocols
Key Experiment: Catalytic Transfer Hydrogenation (CTH) for N-Debenzylation
This protocol is a general and often rapid method for removing N-benzyl groups under neutral conditions, adapted from procedures utilizing ammonium formate.[9][12]
Materials:
-
N-benzyl protected α-amino ketone substrate
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous Ammonium Formate (HCOONH₄)
-
Dry Methanol (MeOH)
-
Celite
-
Chloroform (or other suitable organic solvent for extraction)
-
Round-bottom flask, condenser, magnetic stirrer, and nitrogen source
Procedure:
-
To a round-bottom flask, add the N-benzyl substrate (e.g., 3 mmol) and an equal weight of 10% Pd/C.
-
Add dry methanol (e.g., 20 mL) to create a suspension.
-
Place the flask under a nitrogen atmosphere.
-
While stirring the suspension, add anhydrous ammonium formate (e.g., 15 mmol, 5 equivalents) in a single portion.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within 10-60 minutes.[9]
-
Upon completion, allow the mixture to cool slightly.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with an additional portion of chloroform or methanol (e.g., 20 mL).
-
Combine the organic filtrates and concentrate them under reduced pressure to afford the debenzylated product. Further purification by chromatography may be necessary.
Visualizations
Troubleshooting Workflow for N-Debenzylation
The following diagram outlines a logical workflow for troubleshooting common issues during the N-debenzylation of α-amino ketones.
References
- 1. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
preventing dibromination in the synthesis of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride, with a specific focus on preventing the formation of dibrominated impurities during the bromination of the acetophenone precursor.
Troubleshooting Guide: Preventing Dibromination
Issue: Formation of a significant amount of dibrominated byproduct during the synthesis of 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone.
This is a common issue in electrophilic aromatic substitution and α-bromination of ketones. The desired product, this compound, is typically synthesized from a brominated acetophenone precursor. Over-bromination can occur on the aromatic ring or at the α-carbon of the acetyl group. Below are potential causes and solutions to control the reaction and favor monosubstitution.
| Potential Cause | Recommended Solution(s) |
| Incorrect Stoichiometry | Carefully control the molar ratio of the brominating agent to the starting material (e.g., 1-(4-bromo-3-fluorophenyl)ethanone). A slight excess of the brominating agent (e.g., 1.05-1.1 equivalents) is often sufficient to drive the reaction to completion without promoting significant dibromination. Using a large excess should be avoided. |
| Highly Reactive Brominating Agent | Substitute highly reactive brominating agents like liquid bromine (Br₂) with milder and more selective alternatives. N-Bromosuccinimide (NBS) and pyridine hydrobromide perbromide are excellent choices for controlled α-bromination of ketones.[1] Copper(II) bromide is also a selective reagent for this transformation.[2][3] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Higher temperatures can increase reaction rates but may decrease selectivity, leading to more dibromination. It is recommended to start with lower temperatures and gradually increase if the reaction is too slow. For instance, bromination with bromine in methanol can be carried out at 0-5°C.[4] |
| Prolonged Reaction Time | Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). Once the starting material is consumed, the reaction should be quenched to prevent further bromination of the desired product. Prolonged reaction times can lead to the formation of undesired byproducts. |
| Inappropriate Solvent Choice | The choice of solvent can influence the reaction's selectivity. For α-bromination of acetophenones, solvents like acetic acid or methanol are commonly used.[1][4] The solvent can affect the enolization of the ketone, which is a key step in the α-bromination mechanism. |
Frequently Asked Questions (FAQs)
Q1: What is the most common dibrominated impurity I might encounter?
A1: In the synthesis of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone, the precursor is typically 1-(4-bromo-3-fluorophenyl)ethanone. The bromination step aims to introduce a bromine atom at the α-position to the carbonyl group to form 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone. The most likely dibrominated impurity would be 2,2-dibromo-1-(4-bromo-3-fluorophenyl)ethanone, where a second bromine atom has been added to the same α-carbon. Ring bromination at other positions is also possible but often less favored under the conditions for α-bromination.
Q2: How can I effectively monitor the progress of the bromination reaction to avoid over-bromination?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. You can spot the reaction mixture alongside the starting material and, if available, a standard of the desired monobrominated product. The reaction should be stopped once the starting material spot has disappeared or significantly diminished, and before a significant spot corresponding to a more non-polar dibrominated byproduct appears.
Q3: I have already synthesized a mixture containing the dibrominated byproduct. How can I purify my desired monobrominated product?
A3: The most common methods for purifying the monobrominated product from its dibrominated counterpart are column chromatography and recrystallization.
-
Column Chromatography: Silica gel chromatography is often effective. The dibrominated compound is typically less polar than the monobrominated one and will elute first. A solvent system such as ethyl acetate/petroleum ether can be used.[2]
-
Recrystallization: If the impurity is present in a smaller amount, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can be an efficient purification method.
Q4: Are there any "greener" alternatives for the bromination step?
A4: Yes, there is a growing interest in developing more environmentally friendly bromination methods. Using reagents like pyridine hydrobromide perbromide is considered safer than using liquid bromine due to its solid nature and more controlled reactivity.[1] Additionally, catalytic methods and the use of aqueous reaction media are being explored to reduce the reliance on hazardous organic solvents.[5]
Experimental Protocols
Protocol 1: α-Bromination using Copper(II) Bromide
This protocol is adapted from a known synthesis of 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone.[2]
Materials:
-
1-(4-bromo-3-fluorophenyl)ethanone
-
Copper(II) bromide (CuBr₂)
-
Ethyl acetate (EtOAc)
Procedure:
-
In a round-bottom flask, combine 1-(4-bromo-3-fluorophenyl)ethanone (1.0 g, 4.6 mmol) and ethyl acetate (50 mL).
-
Add copper(II) bromide (2.1 g, 9.7 mmol, ~2.1 equivalents).
-
Stir the mixture at 60°C for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the copper salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield the desired 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone.
Protocol 2: α-Bromination using Pyridine Hydrobromide Perbromide
This is a general protocol for the selective α-bromination of acetophenone derivatives.[1]
Materials:
-
4-Chloroacetophenone (as a representative acetophenone derivative)
-
Pyridine hydrobromide perbromide
-
Glacial acetic acid
Procedure:
-
Dissolve 4-chloroacetophenone (0.77 g, 5.0 mmol) in glacial acetic acid (20 mL) in a 50 mL round-bottom flask.
-
Add pyridine hydrobromide perbromide (1.76 g, 5.5 mmol, 1.1 equivalents).
-
Attach a reflux condenser and stir the reaction mixture at 90°C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 3 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for different bromination methods of acetophenone derivatives, providing a comparative overview to aid in method selection and optimization.
| Brominating Agent | Substrate | Molar Ratio (Substrate:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Copper(II) Bromide | 1-(4-bromo-3-fluorophenyl)ethanone | 1 : 2.1 | Ethyl Acetate | 60 | 12 | 44 | [2] |
| Pyridine Hydrobromide Perbromide | 4-Chloroacetophenone | 1 : 1.1 | Acetic Acid | 90 | 3 | 85 | [1] |
| Bromine | 2-Benzyloxy-5-methyl acetophenone | 1 : ~1 | Methanol | 0-5 | 2 | 89 | [4] |
| N-Bromosuccinimide (NBS) | 4-Chloroacetophenone | 1 : 1.1 | Acetic Acid | 90 | 3 | Low (mostly unreacted) | [1] |
Visualizations
Caption: A general experimental workflow for the selective monobromination of the acetophenone precursor.
Caption: A troubleshooting decision guide for addressing the issue of dibromination.
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. zenodo.org [zenodo.org]
- 5. CN101462935A - Process for synthesizing alpha-bromoacetophenone compound - Google Patents [patents.google.com]
Optimizing Synthesis of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the reaction yield for the synthesis of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this multi-step synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions to improve reaction outcomes.
Q1: The yield of the first step, the α-bromination of 1-(4-bromo-3-fluorophenyl)ethanone, is low (below 40%). What are the possible reasons and how can I improve it?
A1: Low yields in the α-bromination of acetophenones are often attributed to incomplete reaction, side reactions, or suboptimal reaction conditions. Here are some factors to consider:
-
Brominating Agent: While various brominating agents can be used, copper(II) bromide in a solvent like ethyl acetate is a common choice. Ensure the copper(II) bromide is anhydrous and used in sufficient excess (typically around 2 equivalents).
-
Reaction Temperature and Time: The reaction often requires heating. A temperature of around 60°C for 12 hours has been reported.[1] Insufficient heating or reaction time can lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Alternative Brominating Agents: Consider using N-Bromosuccinimide (NBS) as an alternative brominating agent.[2] The reaction conditions, such as the choice of solvent and initiator (e.g., AIBN or light), will need to be optimized.
-
Work-up Procedure: After the reaction, the copper salts need to be efficiently removed. Filtration of the cooled reaction mixture is a crucial step. The crude product is often purified by chromatography on silica gel.
Q2: During the amination of 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone, I am observing multiple spots on my TLC plate, and the yield of the desired primary amine is low. What is causing this and how can I minimize side products?
A2: The amination of α-bromo ketones can be prone to side reactions, primarily overalkylation, where the initially formed primary amine reacts further with the starting material to form secondary and tertiary amines. To favor the formation of the primary amine, consider the following strategies:
-
Choice of Aminating Agent:
-
Direct Amination with Ammonia: While seemingly straightforward, using ammonia can lead to a mixture of primary, secondary, and tertiary amines. Using a large excess of ammonia can help to favor the formation of the primary amine.
-
Gabriel Synthesis: This method utilizes potassium phthalimide as an ammonia surrogate.[3][4][5][6] The phthalimide group protects the nitrogen, preventing overalkylation.[3][6] The primary amine is then liberated in a subsequent step, typically by hydrazinolysis (the Ing-Manske procedure) or acidic hydrolysis.[4][5] This method is known for producing clean primary amines.
-
Delépine Reaction: This reaction involves the use of hexamethylenetetramine (hexamine) to form a quaternary ammonium salt, which is then hydrolyzed under acidic conditions to yield the primary amine hydrochloride directly. This method is advantageous as it often proceeds under mild conditions with few side reactions.
-
-
Reaction Conditions: The choice of solvent and temperature is critical. For the Gabriel synthesis, polar aprotic solvents like DMF are often used to facilitate the SN2 reaction. The Delépine reaction is often carried out in a mixture of chloroform and ethanol.
Q3: The final product, this compound, is difficult to purify and I am experiencing significant product loss during recrystallization. What is the best way to purify the final product?
A3: Purification of amine hydrochloride salts can be challenging due to their salt-like nature. Here are some tips for effective purification:
-
Recrystallization Solvent System: A common and effective method for recrystallizing amine hydrochlorides is to use a mixed solvent system. A good starting point is a polar solvent in which the salt is soluble at high temperatures (e.g., ethanol or methanol) and a less polar anti-solvent in which it is insoluble (e.g., diethyl ether, ethyl acetate, or acetone).
-
Procedure:
-
Dissolve the crude hydrochloride salt in a minimal amount of the hot polar solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Slowly add the anti-solvent to the hot solution until turbidity persists.
-
Allow the solution to cool slowly to room temperature and then in an ice bath or refrigerator to promote crystallization.
-
Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
-
-
pH adjustment: Ensure the solution is acidic during the work-up and crystallization to maintain the amine in its protonated hydrochloride form.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis is typically a two-step process:
-
α-Bromination: 1-(4-bromo-3-fluorophenyl)ethanone is brominated at the alpha position to yield 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone.
-
Amination and Hydrochloride Salt Formation: The resulting α-bromo ketone is then reacted with an amine source (e.g., via Gabriel synthesis or Delépine reaction) to introduce the amino group, followed by treatment with hydrochloric acid to form the final hydrochloride salt.
Q2: Which amination method, Gabriel synthesis or Delépine reaction, is better for this synthesis?
A2: Both methods are effective for preparing primary amines from α-halo ketones. The choice depends on available reagents, desired reaction conditions, and scale.
-
Gabriel Synthesis: Offers excellent control against overalkylation, leading to a cleaner primary amine product before hydrochloride formation. However, the deprotection step can sometimes require harsh conditions.[4]
-
Delépine Reaction: A one-pot reaction that directly yields the amine hydrochloride after acidic work-up. It is often considered a milder alternative.
Q3: What are some common side products in this synthesis?
A3:
-
Bromination step: Di-brominated products or unreacted starting material.
-
Amination step (if using direct amination): Secondary and tertiary amines due to overalkylation.
-
Hydrolysis of the ketone: Under harsh acidic or basic conditions, the ketone functionality could potentially undergo side reactions.
Q4: How can I confirm the identity and purity of my final product?
A4: Standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., C=O, N-H).
-
Melting Point Analysis: A sharp melting point range indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Data Presentation
Table 1: Summary of Reported Yields for Key Synthetic Steps
| Step | Starting Material | Product | Reagents | Conditions | Yield | Reference |
| α-Bromination | 1-(4-bromo-3-fluorophenyl)ethanone | 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone | Copper(II) bromide | Ethyl acetate, 60°C, 12 h | 44% | [1] |
| Recrystallization | Crude 2-(Methylamino)cyclohexanone hydrochloride | Purified 2-(Methylamino)cyclohexanone hydrochloride | Ethanol/Acetone | Reflux then cooling | 76% |
Note: The yield for the recrystallization step is for a similar compound and serves as an illustrative example of potential recovery during purification.
Experimental Protocols
Protocol 1: α-Bromination of 1-(4-bromo-3-fluorophenyl)ethanone
This protocol is based on a reported synthesis of 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone.[1]
-
To a solution of 1-(4-bromo-3-fluorophenyl)ethanone (1.0 g, 4.56 mmol) in ethyl acetate (50 mL) add copper(II) bromide (2.04 g, 9.12 mmol).
-
Stir the mixture at 60°C for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the copper salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone.
Protocol 2: General Procedure for Amination via Delépine Reaction
This is a general protocol that can be adapted for the synthesis of this compound.
-
Dissolve 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone in a suitable solvent such as a mixture of chloroform and ethanol.
-
Add an equimolar amount of hexamethylenetetramine and stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the formation of the quaternary ammonium salt, which may precipitate from the solution.
-
Once the reaction is complete, isolate the salt by filtration.
-
Hydrolyze the salt by refluxing in a mixture of ethanol and concentrated hydrochloric acid.
-
After hydrolysis, cool the reaction mixture and isolate the precipitated this compound by filtration.
-
Wash the product with a cold solvent (e.g., diethyl ether or acetone) and dry under vacuum.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical troubleshooting flow for optimizing the synthesis.
References
- 1. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Gabriel Synthesis [drugfuture.com]
- 5. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
side product formation in Paal-Knorr reaction with substituted amino ketones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side product formation in pyrrole synthesis, with a specific focus on reactions involving substituted amino ketones.
Troubleshooting Guides & FAQs
This section addresses common issues and questions regarding side product formation in both the Paal-Knorr and Knorr pyrrole syntheses. It is a common point of confusion, but the use of an α-amino ketone as a primary starting material is characteristic of the Knorr pyrrole synthesis , not the Paal-Knorr synthesis. The troubleshooting guide is therefore divided into two sections to address the likely reaction you are performing.
Scenario 1: You are using an α-amino ketone and a β-dicarbonyl compound.
This is the Knorr Pyrrole Synthesis . The most significant side product is a pyrazine , formed by the self-condensation of the α-amino ketone.
-
Q1: My reaction is producing a significant amount of a pyrazine byproduct. How can I prevent this?
A1: The primary cause of pyrazine formation is the instability of the α-amino ketone starting material, which readily undergoes self-condensation.[1][2] The most effective strategy to prevent this is to generate the α-amino ketone in situ from a more stable precursor, such as an α-oximino ketone.[2][3] This way, the α-amino ketone reacts with the β-dicarbonyl compound as it is formed, minimizing the opportunity for self-condensation.[2]
-
Q2: What is the mechanism of pyrazine formation?
A2: Two molecules of the α-amino ketone condense to form a dihydropyrazine intermediate, which is then oxidized to the aromatic pyrazine. This process is often spontaneous and can occur under the reaction conditions.
-
Q3: Can I use a pre-formed α-amino ketone hydrochloride salt?
A3: While more stable than the free base, α-amino ketone salts can still lead to pyrazine formation. For the cleanest reaction and highest yield of the desired pyrrole, the in situ generation method is generally preferred.
Scenario 2: You are using a 1,4-dicarbonyl compound and a primary amine.
This is the Paal-Knorr Pyrrole Synthesis . The most common side product is a furan .
-
Q4: I am observing a furan byproduct in my reaction. What causes this and how can I minimize it?
A4: Furan formation is the most common side reaction in the Paal-Knorr synthesis and is favored by strongly acidic conditions (pH < 3).[4] The 1,4-dicarbonyl compound can undergo an acid-catalyzed intramolecular cyclization and dehydration to form the furan.[1] To minimize this, it is crucial to control the acidity of the reaction medium. Using neutral or weakly acidic conditions, such as acetic acid as a solvent or catalyst, will favor the desired pyrrole formation.[4]
-
Q5: My primary amine contains a ketone substituent. Could this cause other side reactions?
A5: Yes, if your primary amine reactant also contains a ketone functionality, other side reactions are possible. The ketone group on the amine could potentially compete with the 1,4-dicarbonyl compound in condensation reactions, leading to a mixture of products. Depending on the structure of the amino ketone, intramolecular reactions could also occur. Careful control of stoichiometry and reaction conditions is necessary. If you are experiencing complex product mixtures, consider protecting the ketone group on your amine starting material.
Data Presentation: Pyrrole vs. Side Product Formation
The following table summarizes quantitative data on the impact of reaction conditions on product distribution in the Knorr pyrrole synthesis.
| α-Diketone | β-Keto Ester | pH | Pyrrole:Pyrazine Ratio | Reference |
| 1-phenyl-1,2-propanedione | ethyl acetoacetate | 5 | 97:3 | [5] |
| 1-phenyl-1,2-propanedione | ethyl acetoacetate | 6 | 93:7 | [5] |
| 1-phenyl-1,2-propanedione | ethyl acetoacetate | 7 | 85:15 | [5] |
| 1-phenyl-1,2-propanedione | ethyl acetoacetate | 8 | 76:24 | [5] |
Experimental Protocols
Protocol 1: Knorr Pyrrole Synthesis with in situ Generation of α-Amino Ketone
This protocol describes the synthesis of diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole") using an in situ generation of the α-amino ketone to minimize pyrazine formation.[3]
Materials:
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Saturated aqueous sodium nitrite
-
Zinc dust
Procedure:
-
Preparation of the α-Oximino Ketone:
-
Dissolve one equivalent of ethyl acetoacetate in glacial acetic acid.
-
While cooling the mixture, slowly add one equivalent of a saturated aqueous solution of sodium nitrite. This will form ethyl 2-oximinoacetoacetate.
-
-
In Situ Reduction and Pyrrole Synthesis:
-
In a separate flask, prepare a well-stirred solution of a second equivalent of ethyl acetoacetate in glacial acetic acid.
-
Gradually add the solution of ethyl 2-oximinoacetoacetate from Step 1 and zinc dust to this flask.
-
The reaction is exothermic; maintain control of the temperature with external cooling if necessary.[3]
-
The zinc dust reduces the oxime to the amine in situ, which then reacts with the second equivalent of ethyl acetoacetate to form the pyrrole.
-
After the reaction is complete, the product can be isolated and purified by standard methods (e.g., filtration of zinc salts, extraction, and crystallization or chromatography).
-
Protocol 2: Paal-Knorr Synthesis of 2,5-dimethyl-1-phenylpyrrole
This protocol describes a standard Paal-Knorr synthesis, emphasizing conditions to minimize furan byproduct formation.
Materials:
-
2,5-Hexanedione
-
Aniline
-
Methanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, combine 2,5-hexanedione (1 equivalent), aniline (1 equivalent), and methanol.
-
Add one drop of concentrated hydrochloric acid to catalyze the reaction. Using a weak acid or a minimal amount of strong acid helps to avoid furan formation.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 15-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture.
-
The product can be isolated by removing the solvent under reduced pressure and purified by crystallization or column chromatography.
Mandatory Visualizations
References
Technical Support Center: Diastereoselective Reduction of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the diastereoselective reduction of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride. The information is designed to address common experimental challenges and provide detailed protocols to improve diastereoselectivity and overall reaction success.
Troubleshooting Guide
This guide addresses specific issues that may arise during the reduction of this compound, offering potential causes and actionable solutions.
Issue 1: Low Diastereoselectivity
-
Potential Cause: The reducing agent used may not provide sufficient facial discrimination of the prochiral ketone. The free amino group or the hydrochloride salt may interfere with the desired stereochemical outcome.
-
Solution:
-
Protect the Amine: The primary amine should be protected, for example, with a tert-butyloxycarbonyl (BOC) group. This bulky protecting group can influence the direction of hydride attack, leading to improved diastereoselectivity.
-
Choice of Reducing Agent: Employing sterically demanding or chelating reducing agents can significantly enhance diastereoselectivity.
-
Chelation-Controlled Reduction: Reagents like zinc borohydride (Zn(BH₄)₂) can form a chelate with the carbonyl oxygen and the nitrogen of the protected amine, leading to a more rigid transition state and preferential hydride delivery from one face.
-
Sterically Hindered Reagents: Bulky hydride reagents such as Lithium tri-sec-butylborohydride (L-Selectride®) or Lithium triethylborohydride (LiEt₃BH) can exhibit high diastereoselectivity based on steric approach control.[1]
-
-
Solvent and Temperature: The choice of solvent can influence chelation and the conformational equilibrium of the substrate.[2] Lowering the reaction temperature often increases diastereoselectivity by favoring the transition state with the lowest activation energy.[3]
-
Issue 2: Poor Yield or Incomplete Reaction
-
Potential Cause: The hydrochloride salt of the starting material may have poor solubility in common aprotic solvents used for reductions. The reducing agent may be consumed by reaction with the acidic proton of the ammonium salt.
-
Solution:
-
Neutralize the Salt: Before the reduction, the hydrochloride salt should be neutralized to the free amine using a suitable base (e.g., triethylamine, diisopropylethylamine) and then protected. This will improve solubility and prevent unwanted side reactions with the hydride reagent.
-
Reagent Stoichiometry: Ensure at least a stoichiometric amount of the reducing agent is used. For substrates with multiple reducible functional groups, an excess of the reagent may be necessary.
-
Reaction Time and Temperature: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be required, though this could potentially decrease diastereoselectivity.
-
Issue 3: Formation of Side Products
-
Potential Cause: Over-reduction or side reactions due to the reactivity of the starting material or intermediates. The presence of the bromine and fluorine substituents on the aromatic ring does not typically interfere with common hydride reductions of the ketone.
-
Solution:
-
Choice of a Milder Reducing Agent: If over-reduction is observed, consider using a milder reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).
-
Control of Reaction Conditions: Maintain strict control over the reaction temperature and add the reducing agent slowly to minimize localized heat and potential side reactions.
-
Frequently Asked Questions (FAQs)
Q1: Why is protecting the amine group necessary for achieving high diastereoselectivity?
A1: Protecting the amine with a bulky group, such as a BOC group, serves two main purposes. First, it prevents the acidic proton of the free amine (especially when protonated as the hydrochloride salt) from reacting with the hydride reagent. Second, the sterically demanding protecting group can direct the incoming hydride to the less hindered face of the ketone, thereby controlling the stereochemical outcome of the reduction.
Q2: Which type of reducing agent is better for this substrate: a chelating or a non-chelating one?
A2: The choice depends on the desired diastereomer.
-
For syn-β-amino alcohols: Using a non-chelating, sterically bulky reducing agent like Li(s-Bu)₃BH with the N-BOC protected aminoketone generally favors the formation of the syn diastereomer through a Felkin-Ahn model of steric approach.[1]
-
For anti-β-amino alcohols: A chelating agent like Zn(BH₄)₂ can be effective. The zinc can coordinate to both the carbonyl oxygen and the protected amine, leading to a rigid cyclic intermediate that directs the hydride attack to produce the anti diastereomer.[2]
Q3: Can I use catalytic asymmetric reduction methods for this substrate?
A3: Yes, catalytic methods are a viable option and are often preferred for their efficiency and atom economy.[4] The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst with borane, is a powerful method for the enantioselective reduction of ketones and can be applied here to achieve high diastereoselectivity and enantioselectivity.[5][6]
Data Presentation
Table 1: Comparison of Reducing Agents for Diastereoselective Ketone Reduction
| Reducing Agent | Typical Diastereoselectivity (syn:anti or anti:syn) | Common Solvents | Key Considerations |
| Li(s-Bu)₃BH (L-Selectride®) | High for syn (with N-BOC) | THF, Diethyl ether | Sterically hindered, good for Felkin-Ahn control |
| LiEt₃BH (Super-Hydride®) | High for syn (with N-BOC)[1] | THF | Highly reactive, sterically demanding |
| Zn(BH₄)₂ | High for anti | THF, Diethyl ether | Chelation-controlled, requires a coordinating group |
| NaBH₄ / CeCl₃ (Luche Reduction) | Moderate | Methanol, Ethanol | Mild, chemoselective for ketones |
| CBS Reduction (with Borane) | High (enantioselective) | THF | Catalytic, predictable stereochemistry |
Experimental Protocols
Protocol 1: syn-Selective Reduction using L-Selectride®
-
Protection of the Amine:
-
Suspend this compound in dichloromethane (DCM).
-
Add triethylamine (1.1 equivalents) and stir for 15 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (BOC₂O, 1.1 equivalents) and stir until TLC or LC-MS indicates complete formation of the N-BOC protected aminoketone.
-
Work up the reaction by washing with water and brine, then dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Reduction:
-
Dissolve the purified N-BOC protected aminoketone in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.0 M solution in THF, 1.2 equivalents) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of methanol, followed by aqueous sodium hydroxide and hydrogen peroxide.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to isolate the syn-β-amino alcohol.
-
Protocol 2: anti-Selective Reduction using Zinc Borohydride
-
Protection of the Amine: Follow the protection procedure as described in Protocol 1.
-
Reduction:
-
Dissolve the N-BOC protected aminoketone in anhydrous THF under an inert atmosphere.
-
Add a freshly prepared solution of zinc borohydride (Zn(BH₄)₂, ~0.5 M in THF, 2.0 equivalents) at 0 °C.
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to isolate the anti-β-amino alcohol.
-
Visualizations
Caption: Experimental workflow for the diastereoselective reduction.
Caption: Models for achieving diastereoselectivity.
References
Technical Support Center: Chiral Separation of Racemic α-Amino Ketones
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chiral separation of racemic α-amino ketones.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral separation of α-amino ketones?
A1: The primary challenges stem from the structural similarity of enantiomers, which leads to identical physical and chemical properties in an achiral environment. Key difficulties include achieving baseline resolution, preventing peak tailing, selecting an appropriate chiral stationary phase (CSP), and developing a robust separation method. The presence of both an amino and a ketone functional group can also lead to complex interactions with the stationary phase.
Q2: What are the most common analytical techniques for the chiral separation of α-amino ketones?
A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most prevalent techniques.[1] HPLC with chiral stationary phases is a well-established method. SFC is gaining popularity as a faster, greener, and often more efficient alternative to normal-phase HPLC.[2][3][4] Other techniques include enzymatic kinetic resolution and chiral derivatization followed by separation on an achiral column.[5][6]
Q3: How do I choose the right chiral stationary phase (CSP) for my α-amino ketone?
A3: Column selection is often an empirical process, but a systematic approach can increase the chances of success. Polysaccharide-based CSPs (e.g., derivatized cellulose and amylose) are a good starting point due to their broad applicability.[1][7] For α-amino ketones, which are often basic, ion-exchange or macrocyclic glycopeptide-based CSPs can also be effective. A screening approach using a small set of diverse CSPs is highly recommended.
Q4: When should I consider chiral derivatization?
A4: Chiral derivatization is a useful strategy when direct methods fail to provide adequate separation or when enhancing detection sensitivity is necessary. Derivatization converts the enantiomers into diastereomers, which can be separated on a standard achiral column. Reagents like Marfey's reagent (FDAA) are commonly used for primary and secondary amines. However, this adds an extra step to the workflow and requires careful validation to ensure no racemization occurs during the reaction.
Q5: What are the advantages of Supercritical Fluid Chromatography (SFC) for this separation?
A5: SFC offers several advantages, including faster separations due to the low viscosity and high diffusivity of supercritical CO2, reduced consumption of organic solvents, and often unique selectivity compared to HPLC.[2][4] For preparative separations, SFC simplifies fraction collection as the CO2 evaporates upon depressurization.[2]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause | Solution |
| Poor or No Resolution | Inappropriate Chiral Stationary Phase (CSP). | Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide, macrocyclic glycopeptide). |
| Suboptimal mobile phase composition. | Systematically vary the mobile phase composition. For normal phase, adjust the ratio of the polar modifier (e.g., alcohol) in the non-polar solvent. For reversed-phase, alter the organic modifier concentration and pH. | |
| Temperature is not optimal. | Evaluate the effect of column temperature. Lower temperatures often increase enantioselectivity. | |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., silanol groups). | Add a mobile phase additive. For basic compounds like α-amino ketones, add a basic modifier (e.g., diethylamine, ethanolamine) at a low concentration (0.1-0.5%). For acidic impurities, an acidic modifier (e.g., trifluoroacetic acid) may be beneficial. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. | |
| Fluctuating Retention Times | Inadequate column equilibration. | Ensure the column is fully equilibrated with the mobile phase before starting the analysis (at least 20-30 column volumes). |
| Mobile phase composition drift. | Prepare fresh mobile phase daily and ensure it is well-mixed. Use a mobile phase with stable components. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| High Backpressure | Blockage in the system (e.g., frit, tubing). | Systematically isolate the source of the blockage by removing components (e.g., guard column, column) and checking the pressure. Reverse flush the column at a low flow rate. |
| Sample precipitation in the mobile phase. | Ensure the sample is fully dissolved in the mobile phase or a solvent compatible with the mobile phase. | |
| Ghost Peaks | Contamination in the mobile phase or system. | Run a blank gradient to identify the source of contamination. Use high-purity solvents and freshly prepared mobile phase. |
| Carryover from previous injections. | Implement a robust needle wash protocol in the autosampler. |
Supercritical Fluid Chromatography (SFC)
| Problem | Possible Cause | Solution |
| Poor Resolution | Incorrect co-solvent or additive. | Screen different alcohol co-solvents (e.g., methanol, ethanol, isopropanol). Add acidic or basic additives to the co-solvent to improve peak shape and selectivity. |
| Suboptimal backpressure or temperature. | Systematically vary the backpressure (typically 100-200 bar) and temperature (typically 25-40 °C) to find the optimal conditions. | |
| Peak Tailing | Analyte interaction with active sites on the stationary phase. | Add a basic additive (e.g., diethylamine, isopropylamine) to the mobile phase to mask silanol groups. |
| Unstable Baseline | Inefficient mixing of CO2 and co-solvent. | Ensure the SFC system's mixer is functioning correctly. |
| Fluctuation in backpressure. | Check the backpressure regulator for proper operation. |
Quantitative Data Tables
Table 1: Chiral HPLC Separation of Bupropion and its Metabolites[8]
| Analyte | Enantiomer | Retention Time (min) |
| Bupropion | R-BUP | 10.5 |
| S-BUP | 11.2 | |
| Hydroxybupropion | RR-OH BUP | 12.1 |
| SS-OH BUP | 13.5 | |
| Erythrohydrobupropion | Erythro A | 14.8 |
| Erythro B | 15.9 | |
| Threohydrobupropion | Threo A | 17.2 |
| Threo B | 18.5 |
-
Column: Lux 3µ Cellulose-3 (250 x 4.6 mm)
-
Mobile Phase: Gradient elution with methanol, acetonitrile, ammonium bicarbonate, and ammonium hydroxide.
Table 2: Chiral HPLC Separation of Cathinone Derivatives[9]
| Compound | α (Selectivity Factor) | Rs (Resolution) |
| Cathinone | 1.35 | 2.15 |
| Methcathinone | 1.42 | 3.54 |
| Mephedrone | 1.24 | 1.89 |
| Methylone | 1.30 | 2.58 |
| MDPV | 1.65 | 5.21 |
-
Column: CHIRALPAK® AS-H (amylose tris[(S)-α-methylbenzylcarbamate] coated on 5-µm silica gel)
-
Mobile Phase: Varies depending on the analyte, typically a mixture of n-hexane, 2-propanol, and an amine additive.
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for α-Amino Ketones
-
Column Selection:
-
Begin with a polysaccharide-based CSP, such as Chiralcel OD-H or Chiralpak AD-H.
-
If the initial screening is unsuccessful, try a macrocyclic glycopeptide column like Astec CHIROBIOTIC T.
-
-
Mobile Phase Screening (Normal Phase):
-
Prepare a primary mobile phase of n-hexane or n-heptane.
-
Use 2-propanol or ethanol as the polar modifier.
-
Start with a mobile phase composition of 90:10 (v/v) hexane:alcohol.
-
If resolution is poor, systematically vary the alcohol percentage (e.g., 5%, 15%, 20%).
-
For basic α-amino ketones, add 0.1% diethylamine or a similar basic additive to the mobile phase to improve peak shape.
-
-
Mobile Phase Screening (Reversed Phase):
-
Use a mobile phase of acetonitrile or methanol with an aqueous buffer (e.g., ammonium bicarbonate, ammonium formate).
-
Adjust the pH of the aqueous phase to control the ionization state of the analyte.
-
Vary the percentage of the organic modifier to optimize retention and resolution.
-
-
Optimization:
-
Once partial separation is achieved, optimize the flow rate (typically 0.5-1.5 mL/min for a 4.6 mm ID column).
-
Investigate the effect of column temperature (e.g., 15°C, 25°C, 40°C).
-
Protocol 2: Supercritical Fluid Chromatography (SFC) Method Development
-
Column Selection:
-
Utilize polysaccharide-based CSPs, as they are widely effective in SFC.
-
-
Co-solvent and Additive Screening:
-
Use supercritical CO2 as the primary mobile phase.
-
Screen methanol, ethanol, and isopropanol as co-solvents, starting at 20%.
-
For each co-solvent, test the effect of adding a basic additive (e.g., 0.1% diethylamine) or an acidic additive (e.g., 0.1% trifluoroacetic acid).
-
-
Instrument Parameter Optimization:
-
Set the initial backpressure to 150 bar and the column temperature to 40°C.
-
Optimize the backpressure between 100 and 200 bar.
-
Optimize the temperature between 25°C and 50°C.
-
Adjust the flow rate (typically 2-4 mL/min) to balance resolution and analysis time.
-
-
Gradient Elution:
-
If isocratic elution is insufficient, develop a gradient by increasing the percentage of the co-solvent during the run.
-
Protocol 3: Enzymatic Kinetic Resolution of an α-Amino Ketone using Lipase
-
Enzyme and Substrate Preparation:
-
Dissolve the racemic α-amino ketone in a suitable organic solvent (e.g., hexane, toluene).
-
Add a lipase, such as Candida antarctica lipase B (CALB), to the solution.
-
-
Acylation Reaction:
-
Add an acyl donor, such as vinyl acetate or ethyl acetate.
-
Stir the reaction mixture at a controlled temperature (e.g., 30-40°C).
-
-
Monitoring the Reaction:
-
Periodically take aliquots from the reaction mixture and analyze them by chiral HPLC or GC to determine the enantiomeric excess (e.e.) of the substrate and product.
-
Stop the reaction when the conversion reaches approximately 50% to achieve high e.e. for both the remaining substrate and the acylated product.
-
-
Separation and Purification:
-
After the reaction, separate the unreacted enantiomer from the acylated product using standard column chromatography or extraction.
-
Visualizations
Caption: Workflow for Chiral Method Development.
Caption: Troubleshooting Peak Tailing in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. selvita.com [selvita.com]
- 3. jascoinc.com [jascoinc.com]
- 4. fagg-afmps.be [fagg-afmps.be]
- 5. Resolution of enantiomers of bupropion and its metabolites by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Stability of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride
This technical support center provides guidance on assessing the stability of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride in various solvents. Due to the limited publicly available stability data for this specific compound, this guide focuses on best practices and established methodologies for stability testing of similar pharmaceutical intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The acidity or basicity of the solution can catalyze hydrolytic degradation.
-
Solvent Type: The polarity and protic/aprotic nature of the solvent can affect solubility and reaction rates.[1]
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
Q2: Which solvents are recommended for dissolving this compound?
A2: While specific solubility data is limited, the hydrochloride salt form of this compound suggests it will have better solubility in polar protic solvents such as water, methanol, and ethanol compared to nonpolar aprotic solvents. However, the stability in these solvents needs to be experimentally determined. For analytical purposes, a common starting point is a mixture of acetonitrile and water.
Q3: How can I determine the stability of this compound in my specific solvent system?
A3: A forced degradation study is the recommended approach to determine the stability of the compound in your solvent system.[2][3][4] This involves subjecting the compound in solution to stress conditions (e.g., heat, acid, base, oxidizing agent, and light) to predict its stability and identify potential degradation products.[4][5]
Q4: What are the likely degradation pathways for this molecule?
A4: Given the aminoketone structure, potential degradation pathways include:
-
Hydrolysis: The ketone functional group could be susceptible to hydrolysis, particularly under strong acidic or basic conditions.
-
Oxidation: The amine group can be susceptible to oxidation.
-
Self-condensation: Primary aminoketones can be prone to self-condensation reactions.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Rapid discoloration of the solution (e.g., turning yellow or brown). | Oxidation or formation of degradation products. | Prepare solutions fresh and consider purging the solvent with an inert gas (e.g., nitrogen or argon) before use. Store solutions protected from light. |
| Precipitation of material from the solution over time. | Poor stability leading to the formation of insoluble degradants, or the initial concentration was too high for the chosen solvent. | Determine the solubility of the compound in the solvent at the working temperature. If stability is the issue, consider a different solvent or adjust the pH of the solution. |
| Inconsistent results in analytical assays (e.g., HPLC). | Degradation of the compound in the autosampler or during sample preparation. | Minimize the time samples spend in solution before analysis. Use a cooled autosampler if available. Prepare standards and samples immediately before the analytical run. |
| Appearance of new peaks in the chromatogram during a stability study. | Formation of degradation products. | Conduct a forced degradation study to identify and characterize these new peaks. This will help in developing a stability-indicating analytical method. |
Data Presentation
When conducting stability studies, it is crucial to present the data in a clear and organized manner. The following tables are templates for recording your experimental data.
Table 1: Solubility Assessment of this compound
| Solvent | Temperature (°C) | Visual Solubility (mg/mL) | Observations |
| Water | 25 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Acetonitrile | 25 | ||
| DMSO | 25 | ||
| User-defined solvent |
Table 2: Forced Degradation Study Results
| Stress Condition | Time (hours) | Initial Purity (%) | Final Purity (%) | % Degradation | Number of Degradants |
| 0.1 M HCl at 60°C | 24 | ||||
| 0.1 M NaOH at 60°C | 24 | ||||
| 3% H₂O₂ at 25°C | 24 | ||||
| Thermal (60°C) | 24 | ||||
| Photolytic (UV/Vis) | 24 |
Experimental Protocols
Protocol: Forced Degradation Study for Stability Assessment
This protocol outlines a general procedure for conducting a forced degradation study. Researchers should adapt the concentrations, temperatures, and time points based on the observed stability of the compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1:1 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.
-
Oxidation: Mix an aliquot of the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final H₂O₂ concentration of 3%. Keep at room temperature.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a calibrated light source (as per ICH Q1B guidelines).[7]
-
-
Time Points: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for the analytical method.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all process-related impurities and degradation products.
-
Data Evaluation: Calculate the percentage of degradation of the parent compound and identify the formation of any new peaks in the chromatogram.
Visualizations
References
- 1. Effect of Solvent on Basicity of Amines | Filo [askfilo.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]
- 7. database.ich.org [database.ich.org]
Technical Support Center: Purification of Crude 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from the starting materials, side reactions during synthesis, and incomplete reactions. These may include:
-
Unreacted Starting Materials: Such as 1-(4-bromo-3-fluorophenyl)ethanone and the brominating agent.
-
Over-brominated Species: Di-brominated acetophenone derivatives.
-
Positional Isomers: Impurities from bromination at other positions on the aromatic ring.
-
Amine-related Impurities: Unreacted ammonia or amine if used in the synthesis of the free base.
-
Free Base: The presence of the free amine, 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone, if the hydrochloride salt formation is incomplete.
-
Solvent Residues: Residual solvents from the reaction and work-up steps.
Q2: What are the recommended methods for purifying the crude product?
A2: The two primary methods for purifying crude this compound are recrystallization and column chromatography (of the free base). The choice of method depends on the impurity profile and the desired final purity.
Q3: What is a suitable solvent for the recrystallization of this compound?
A3: A common and effective solvent system for the recrystallization of amine hydrochlorides is an alcohol, such as isopropanol or ethanol, often with the addition of a small amount of hydrochloric acid to suppress the dissociation of the salt to the free base. A mixed solvent system, such as isopropanol/water or ethanol/diethyl ether, can also be effective.
Q4: Can I purify the hydrochloride salt directly using silica gel column chromatography?
A4: Direct purification of the hydrochloride salt on silica gel is generally not recommended. The high polarity of the salt can lead to poor separation and significant tailing on the column. It is advisable to first neutralize the hydrochloride salt to the free amine, purify the free amine by column chromatography, and then convert it back to the hydrochloride salt.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out | The compound's melting point is lower than the boiling point of the solvent, or the compound is precipitating too quickly from a supersaturated solution. | - Use a lower boiling point solvent or a solvent mixture. - Ensure the solution is not overly concentrated. - Allow for slower cooling. - Add a small amount of a co-solvent in which the compound is more soluble. |
| No crystal formation | - The solution is not sufficiently concentrated. - The solution is cooling too rapidly. - The compound is highly soluble in the chosen solvent even at low temperatures. | - Concentrate the solution by boiling off some of the solvent. - Cool the solution slowly and allow it to stand undisturbed. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution. |
| Low recovery | - Too much solvent was used. - The crystals were filtered before crystallization was complete. - The compound is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution has cooled completely before filtration. - Cool the solution in an ice bath to minimize solubility. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Poor purity | - The cooling was too rapid, trapping impurities. - The chosen solvent is not effective at separating the specific impurities present. | - Allow the solution to cool slowly to room temperature before further cooling in an ice bath. - Perform a second recrystallization. - Consider an alternative solvent or solvent system. |
Column Chromatography Issues (for the free base)
| Problem | Possible Cause | Solution |
| Streaking/Tailing on TLC/Column | The basic amine is interacting strongly with the acidic silica gel. | - Add a small amount of a basic modifier, such as triethylamine (0.5-2%), to the eluent. - Use a less acidic stationary phase, such as neutral alumina. |
| Poor separation of closely related impurities | The eluent system is not providing sufficient resolution. | - Optimize the eluent system by varying the ratio of polar to non-polar solvents. - Consider using a different solvent system (e.g., dichloromethane/methanol instead of ethyl acetate/hexanes). - Use a longer column or a finer mesh silica gel. |
| Low recovery from the column | The compound is irreversibly adsorbing to the silica gel. | - Add triethylamine to the eluent to reduce strong interactions with the silica. - Ensure the compound is fully eluted by flushing the column with a more polar solvent at the end of the purification. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., isopropanol, ethanol, water, and mixtures thereof) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent (e.g., isopropanol with 1-2 drops of concentrated HCl per 100 mL) while stirring and heating until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.
Protocol 2: Purification via Column Chromatography of the Free Base
-
Neutralization: Dissolve the crude hydrochloride salt in water and adjust the pH to ~9-10 with a base such as aqueous sodium bicarbonate or ammonium hydroxide.
-
Extraction: Extract the aqueous solution with an organic solvent like ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.
-
Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Eluent: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A typical starting gradient would be from 100% hexanes to 50:50 hexanes:ethyl acetate. Add 1% triethylamine to the eluent to prevent tailing.
-
Procedure: a. Pack the column with silica gel in the initial eluent. b. Dissolve the crude free amine in a minimal amount of the eluent and load it onto the column. c. Elute the column with the solvent gradient, collecting fractions. d. Monitor the fractions by Thin Layer Chromatography (TLC).
-
-
Isolation and Salt Formation: Combine the pure fractions containing the free amine and evaporate the solvent. Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or another appropriate solvent (e.g., HCl in diethyl ether) to precipitate the hydrochloride salt. Collect the salt by filtration, wash with the solvent, and dry.
Data Presentation
Table 1: Expected Purity and Yield for Purification Methods
| Purification Method | Typical Purity | Expected Yield | Notes |
| Single Recrystallization | 98-99% | 70-85% | Highly dependent on the initial purity of the crude product. |
| Column Chromatography followed by Salt Formation | >99% | 60-80% | Effective for removing closely related impurities. |
Note: These are estimated values and can vary depending on the specific experimental conditions and the quality of the crude material.
Visualization
Caption: Purification workflow for this compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
Technical Support Center: Synthesis of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when scaling up the process. The recommended synthetic route involves two main stages: bromination of the commercially available 1-(4-bromo-3-fluorophenyl)ethanone and subsequent amination of the resulting α-bromo ketone via the Delépine reaction.
Issue 1: Low Yield or Incomplete Bromination
-
Question: My bromination of 1-(4-bromo-3-fluorophenyl)ethanone is sluggish, or the yield of 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone is lower than expected. What could be the cause?
-
Answer:
-
Insufficient Catalyst/Reagent: Ensure that an appropriate molar excess of the brominating agent, such as copper(II) bromide, is used. For scale-up, localized concentration gradients can be an issue. Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
Reaction Temperature: The reaction temperature is critical. For the bromination with CuBr₂, a temperature of around 60-70°C is typically required. Lower temperatures will result in a slow reaction rate, while excessively high temperatures may lead to the formation of side products.
-
Moisture: The presence of water can interfere with the bromination reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Solvent Choice: Ethyl acetate is a common solvent for this reaction. Ensure it is of sufficient purity and used in an adequate volume to ensure solubility of the starting material.
-
Issue 2: Formation of Impurities During Amination (Delépine Reaction)
-
Question: During the amination of 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone with hexamethylenetetramine (hexamine), I am observing significant impurity formation. How can I minimize this?
-
Answer:
-
Over-alkylation: The Delépine reaction is generally selective for the formation of primary amines. However, at elevated temperatures or with prolonged reaction times, there is a risk of side reactions. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
-
Sommelet Reaction: Under certain hydrolysis conditions, the intermediate quaternary ammonium salt can undergo a rearrangement to form the corresponding aldehyde (Sommelet reaction). To favor the formation of the primary amine, ensure the hydrolysis is carried out with a sufficient concentration of strong acid, such as ethanolic hydrochloric acid, and maintain a controlled temperature.
-
Hydrolysis of Hexamine: Incomplete hydrolysis of the hexaminium salt or unreacted hexamine can lead to impurities. Ensure the hydrolysis step is carried out for a sufficient duration with adequate acid concentration to ensure complete conversion to the primary amine hydrochloride.
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: I am facing challenges in isolating and purifying the final product, this compound. What are the recommended procedures?
-
Answer:
-
Precipitation: The hydrochloride salt of the product has limited solubility in many organic solvents. After the acidic hydrolysis step, the product can often be precipitated by cooling the reaction mixture or by adding a less polar co-solvent.
-
Recrystallization: For further purification, recrystallization is a highly effective method. A common solvent system for recrystallization of similar aminoketone hydrochlorides is a mixture of ethanol and diethyl ether or isopropanol and water. The optimal solvent system should be determined experimentally.
-
Filtration and Washing: Ensure the precipitated product is thoroughly washed with a suitable cold solvent (e.g., cold ethanol or diethyl ether) to remove soluble impurities.
-
Drying: The final product should be dried under vacuum at a moderate temperature to remove residual solvents.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for the scale-up production of this compound?
A1: A common and effective two-step synthesis is recommended for scale-up:
-
Bromination: Reaction of 1-(4-bromo-3-fluorophenyl)ethanone with a brominating agent like copper(II) bromide in a suitable solvent such as ethyl acetate to yield 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone.
-
Amination (Delépine Reaction): Reaction of the resulting 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone with hexamethylenetetramine to form a quaternary ammonium salt, followed by acidic hydrolysis with ethanolic hydrochloric acid to yield the desired this compound.[1][2][3]
Q2: What are the main safety precautions to consider during this synthesis?
A2:
-
Handling of Brominating Agents: α-Bromo ketones are lachrymators and skin irritants. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Use of Solvents: Many organic solvents used are flammable. Avoid open flames and ensure proper grounding of equipment to prevent static discharge.
-
Acidic Hydrolysis: The use of concentrated hydrochloric acid requires caution. It is corrosive and releases harmful fumes. Handle it in a fume hood with appropriate PPE.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the bromination and amination steps. A suitable mobile phase would typically be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring of reaction conversion and impurity formation.
Q4: What are the expected yields for each step on a larger scale?
A4: While yields can vary depending on the specific reaction conditions and scale, typical yields for these types of reactions are as follows:
-
Bromination: 75-90%
-
Delépine Reaction (Amination and Hydrolysis): 60-80%
Data Presentation
Table 1: Typical Reaction Parameters for Scale-Up Synthesis
| Parameter | Step 1: Bromination | Step 2: Delépine Reaction (Salt Formation) | Step 2: Delépine Reaction (Hydrolysis) |
| Starting Material | 1-(4-bromo-3-fluorophenyl)ethanone | 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone | Quaternary Hexaminium Salt |
| Reagent | Copper(II) Bromide (2.2 eq) | Hexamethylenetetramine (1.1 eq) | Concentrated HCl in Ethanol |
| Solvent | Ethyl Acetate | Chloroform or Acetonitrile | Ethanol/Water |
| Temperature | 60-70 °C | Reflux | Reflux |
| Reaction Time | 12-24 hours | 2-4 hours | 4-8 hours |
| Typical Yield | 75-90% | Intermediate | 60-80% (overall for amination) |
Table 2: Purity and Impurity Profile
| Compound | Expected Purity (after recrystallization) | Potential Major Impurities |
| This compound | >98% (by HPLC) | Unreacted 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone, Sommelet aldehyde by-product, Di-aminated product |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone
-
Equipment Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and a nitrogen inlet is assembled.
-
Charging of Reagents: To the flask, add 1-(4-bromo-3-fluorophenyl)ethanone (1.0 eq) and ethyl acetate (10 volumes). Begin stirring to dissolve the starting material.
-
Reaction Initiation: Add copper(II) bromide (2.2 eq) portion-wise to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to 60-70°C and maintain this temperature under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the copper salts.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone. The crude product can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent like ethanol.
-
Protocol 2: Scale-Up Synthesis of this compound via Delépine Reaction
-
Formation of the Hexaminium Salt:
-
In a suitable reactor, dissolve 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone (1.0 eq) in chloroform or acetonitrile (10 volumes).
-
Add hexamethylenetetramine (1.1 eq) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours. The quaternary ammonium salt will precipitate out of the solution.
-
Cool the mixture and collect the precipitated salt by filtration. Wash the salt with cold solvent and dry.
-
-
Hydrolysis of the Hexaminium Salt:
-
Suspend the dried hexaminium salt in a mixture of ethanol (10 volumes) and concentrated hydrochloric acid (5 volumes).
-
Heat the suspension to reflux and maintain for 4-8 hours.
-
Monitor the reaction by TLC or HPLC until the starting salt is consumed.
-
-
Product Isolation and Purification:
-
Cool the reaction mixture in an ice bath to precipitate the this compound.
-
Collect the product by filtration and wash it with cold ethanol.
-
Recrystallize the crude product from a mixture of isopropanol and water to obtain the pure product.
-
Dry the purified product under vacuum at 40-50°C.
-
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common scale-up synthesis issues.
References
Technical Support Center: Managing Impurities in Suzuki Coupling Reactions with Halogenated Anilines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with impurities in Suzuki coupling reactions involving halogenated anilines.
Troubleshooting Guides and FAQs
This section is designed to help you identify and resolve common issues leading to impurity formation in your Suzuki coupling reactions.
FAQ 1: What are the most common impurities observed when using halogenated anilines in Suzuki coupling reactions?
The primary impurities encountered are typically byproducts of common side reactions:
-
Homocoupling of the Boronic Acid/Ester: This side reaction leads to the formation of a biaryl byproduct derived from the boronic acid coupling with itself. It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[1][2] Rigorous degassing of solvents and reagents and maintaining an inert atmosphere are crucial for minimizing homocoupling.[1][2]
-
Dehalogenation of the Halogenated Aniline: In this side reaction, the starting halogenated aniline is reduced to aniline. This can be a significant issue, particularly with more reactive halogens like iodine and bromine. The choice of solvent, base, and ligand can influence the extent of dehalogenation.
-
Protodeboronation of the Boronic Acid/Ester: This involves the cleavage of the C-B bond of the boronic acid by a proton source, such as water, leading to the formation of an arene byproduct and consumption of the boronic acid.[1][2] Using anhydrous conditions or more stable boronate esters (e.g., pinacol esters) can mitigate this issue.[1][2]
-
Impurities from Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be prone to oxidation or other degradation pathways, which can lead to byproducts and catalyst deactivation.[3] In some cases, aryl groups from phosphine ligands can be incorporated into impurities.[4]
FAQ 2: My reaction has a low yield of the desired biarylaniline. How can I troubleshoot this?
Low yields are a common problem and can stem from several factors. The following troubleshooting workflow can help diagnose the issue.
FAQ 3: I am observing a significant amount of homocoupling product. What are the best strategies to minimize it?
Homocoupling is primarily driven by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), a species that promotes this side reaction.[5]
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.[1][2]
-
Maintain an Inert Atmosphere: Use Schlenk techniques or a glovebox to maintain a strict inert atmosphere throughout the reaction setup and duration.
-
Use a Pd(0) Catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous over Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(dppf), which require in-situ reduction that can sometimes favor homocoupling.[2]
-
Slow Addition of Boronic Acid: In some cases, the slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
FAQ 4: Dehalogenation of my aniline is a major problem. How can I prevent this?
Dehalogenation can be a challenging side reaction, especially with electron-rich anilines.
-
Choice of Base: Stronger bases and those with potential hydride-donating abilities can sometimes exacerbate dehalogenation. Screening different bases can be beneficial.
-
Ligand Selection: The electronic and steric properties of the phosphine ligand can influence the rate of reductive elimination versus other pathways. While electron-rich ligands are often needed for the oxidative addition of less reactive aryl chlorides, they can sometimes promote side reactions. A careful balance is needed.
-
Temperature Control: Lowering the reaction temperature may help to disfavor the dehalogenation pathway relative to the desired cross-coupling.
Data Presentation: Impact of Reaction Parameters on Impurity Formation
The following tables summarize how different reaction parameters can influence the yield of the desired product and the formation of key impurities in the Suzuki coupling of halogenated anilines.
Table 1: Effect of Catalyst and Ligand on the Suzuki Coupling of 4-Bromoaniline with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Homocoupling (%) | Dehalogenation (%) | Reference |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 75 | ~5 | ~10 | General Observation |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 92 | <2 | ~3 | [1] |
| Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 110 | 95 | <1 | <2 | [1] |
| PdCl₂(dppf) (3) | - | K₂CO₃ | DMF/H₂O | 90 | 88 | ~4 | ~5 | [6] |
Table 2: Effect of Base and Solvent on the Suzuki Coupling of 2-Chloroaniline with 4-methoxyphenylboronic Acid
| Catalyst System | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Homocoupling (%) | Dehalogenation (%) | Reference |
| Pd(OAc)₂/SPhos | K₂CO₃ (2) | Toluene/H₂O | 110 | 65 | ~8 | ~15 | General Observation |
| Pd(OAc)₂/SPhos | K₃PO₄ (2) | Dioxane/H₂O | 110 | 85 | ~3 | ~7 | [1] |
| Pd(OAc)₂/SPhos | Cs₂CO₃ (2) | Dioxane | 110 | 82 | ~4 | ~8 | [1] |
| Pd₂(dba)₃/XPhos | K₃PO₄ (2) | THF/H₂O | 80 | 90 | <2 | ~5 | General Observation |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Halogenated Aniline
This is a generalized procedure and should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halogenated aniline (1.0 mmol), the boronic acid or boronate ester (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[2][7]
-
Solvent Addition and Degassing: Under a positive pressure of inert gas, add the degassed solvent (e.g., 5 mL of a 4:1 mixture of dioxane and water).[7] Sparge the resulting mixture with the inert gas for an additional 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Analysis of Crude Reaction Mixture by LC-MS
-
Sample Preparation: Quench a small aliquot (e.g., 50 µL) of the reaction mixture with an equal volume of a suitable solvent (e.g., acetonitrile) to precipitate the catalyst and salts.
-
Dilution: Dilute the quenched sample further with the mobile phase to an appropriate concentration for LC-MS analysis.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute all components, and then re-equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: A suitable mass range to cover the expected masses of starting materials, product, and potential byproducts (e.g., 100-1000 m/z).
-
-
Data Analysis: Identify the peaks corresponding to the starting materials, product, and impurities by their mass-to-charge ratios and retention times. Quantify the relative amounts of each component by integrating the peak areas.
Visualizations
Impurity Formation Pathways
Decision Tree for Purification Strategy
References
Validation & Comparative
Comparative Reactivity Analysis: 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone Hydrochloride vs. Chloro-Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the predicted reactivity of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride and its corresponding chloro-analogs, specifically focusing on nucleophilic aromatic substitution (SNAr) reactions. The analysis is grounded in fundamental principles of physical organic chemistry and is supplemented with a proposed experimental protocol for empirical validation.
Theoretical Reactivity Comparison
The primary determinant of reactivity for the title compound and its chloro-analog in nucleophilic aromatic substitution is the nature of the halogen at the C4 position of the phenyl ring. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The rate-determining step is the initial nucleophilic attack on the aromatic ring.
The electronegativity of the halogen substituent plays a crucial role in stabilizing the negatively charged Meisenheimer intermediate through an inductive effect. A more electronegative halogen will exert a stronger electron-withdrawing inductive effect, thereby stabilizing the intermediate and lowering the activation energy for the rate-determining step.
Given that chlorine is more electronegative than bromine, it is predicted that the chloro-analog, 2-amino-1-(4-chloro-3-fluorophenyl)ethanone, will be more reactive towards nucleophilic attack than the bromo-analog.[1] The general reactivity order for halogens in SNAr reactions is F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions where bond strength and leaving group ability are the dominant factors.[1][2]
The following table summarizes the predicted reactivity and provides a template for the experimental data to be collected.
| Parameter | 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone | 2-Amino-1-(4-chloro-3-fluorophenyl)ethanone |
| Predicted Relative Reactivity | Less Reactive | More Reactive |
| Initial Reaction Rate (M/s) | Experimental Data to be Determined | Experimental Data to be Determined |
| Rate Constant (k) (M⁻¹s⁻¹) | Experimental Data to be Determined | Experimental Data to be Determined |
| Reaction Yield (%) at a Fixed Time | Experimental Data to be Determined | Experimental Data to be Determined |
Experimental Protocols
To empirically validate the predicted reactivity, the following experimental protocol for a comparative kinetic study is proposed.
Protocol: Comparative Kinetic Analysis of Nucleophilic Aromatic Substitution
Objective: To quantitatively compare the reaction rates of this compound and its chloro-analog with a selected nucleophile under identical reaction conditions.
Materials:
-
This compound
-
2-Amino-1-(4-chloro-3-fluorophenyl)ethanone hydrochloride
-
Nucleophile (e.g., sodium methoxide in methanol, or a secondary amine like piperidine)
-
Anhydrous aprotic polar solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO)
-
Internal standard (e.g., dodecane or a compound inert to the reaction conditions)
-
Quenching solution (e.g., dilute aqueous HCl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS)
Procedure:
-
Reaction Setup:
-
In two identical, temperature-controlled reaction vessels, prepare equimolar solutions (e.g., 0.1 M) of the bromo- and chloro-analogs in the chosen anhydrous solvent.
-
Add a precise amount of the internal standard to each reaction mixture.
-
Allow the solutions to equilibrate to the desired reaction temperature (e.g., 50 °C).
-
-
Reaction Initiation:
-
To each vessel, add an identical molar equivalent of the nucleophile solution to initiate the reactions simultaneously.
-
-
Monitoring the Reaction:
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.
-
-
Sample Work-up:
-
Perform a liquid-liquid extraction of the quenched samples using the designated extraction solvent.
-
Collect the organic layer and dry it using the drying agent.
-
-
Analysis:
-
Analyze the samples using HPLC or GC-MS to determine the concentration of the remaining starting material and the formed product relative to the internal standard.
-
-
Data Interpretation:
-
Plot the concentration of the starting material versus time for both reactions to determine the reaction rates.
-
Calculate the rate constants (k) for the bromo- and chloro-analogs to provide a quantitative comparison of their reactivity.
-
Visualizations
The following diagrams illustrate the underlying principles and the proposed experimental design.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: Proposed experimental workflow for comparative kinetic analysis.
References
A Comparative Guide to the Bioisosteric Replacement of Bromine in 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone Hydrochloride Derivatives
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. One of the most powerful tools in the medicinal chemist's arsenal is the principle of bioisosterism, the substitution of a functional group with another that possesses similar physicochemical and, consequently, biological properties. This guide provides a comprehensive comparison of potential bioisosteric replacements for the bromine atom in 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride derivatives, a scaffold with potential applications in neuroscience and beyond.
This document, tailored for researchers, scientists, and drug development professionals, delves into the rationale behind bioisosteric replacement, presents comparative data on relevant bioisosteres, and provides detailed experimental protocols for the evaluation of these novel analogues.
The Rationale for Bioisosteric Replacement
The 2-amino-1-phenylethanone core structure is a well-established pharmacophore known to interact with various biological targets, including monoamine oxidases (MAOs) and monoamine transporters. The substitution pattern on the phenyl ring plays a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of these compounds. The presence of a bromine atom at the 4-position of the phenyl ring contributes to the molecule's lipophilicity and can influence its binding affinity to target proteins through halogen bonding.
However, the bromine atom can also be a liability. It may be susceptible to metabolic dehalogenation, potentially leading to the formation of reactive metabolites. Furthermore, altering the electronic and steric properties at this position can fine-tune the compound's activity and selectivity for its intended target. Bioisosteric replacement offers a rational approach to mitigate these potential drawbacks while retaining or even enhancing the desired biological activity.[1]
Comparison of Bromine Bioisosteres
Several functional groups can be considered as bioisosteres for bromine, each with its unique set of properties. The most common replacements include the cyano (-CN), trifluoromethyl (-CF3), and isopropyl (-iPr) groups. The choice of a suitable bioisostere is a multi-parameter optimization problem, considering factors such as size, shape, electronics, and lipophilicity.
Table 1: Physicochemical Properties of Bromine and its Bioisosteres
| Property | Bromine (-Br) | Cyano (-CN) | Trifluoromethyl (-CF3) | Isopropyl (-iPr) |
| van der Waals Radius (Å) | 1.85 | 1.60 | 2.44 | 2.00 |
| Electronegativity (Pauling Scale) | 2.96 | 2.55 (Carbon) | 3.98 (Fluorine) | 2.55 (Carbon) |
| Hammett Constant (σp) | +0.23 | +0.66 | +0.54 | -0.15 |
| Lipophilicity (π) | +0.86 | -0.57 | +0.88 | +1.30 |
Note: The values presented are approximate and can vary depending on the molecular context.
The cyano group is a smaller, more polar bioisostere that can act as a hydrogen bond acceptor. The trifluoromethyl group is a strong electron-withdrawing group with increased lipophilicity, which can enhance metabolic stability. The isopropyl group is a non-polar, lipophilic group that can provide steric bulk.
Biological Activity Comparison
Table 2: Hypothetical Biological Activity Data for Bioisosteric Analogues
| Compound | R | MAO-A Inhibition (IC50, nM) | MAO-B Inhibition (IC50, nM) | hERG Inhibition (IC50, µM) |
| Parent | -Br | 150 | 25 | 1.5 |
| Analogue 1 | -CN | 200 | 50 | > 30 |
| Analogue 2 | -CF3 | 100 | 15 | 2.0 |
| Analogue 3 | -iPr | 350 | 100 | 0.8 |
This data is illustrative and intended to guide experimental design. Actual values may vary.
Based on these hypothetical data, replacing bromine with a trifluoromethyl group could potentially enhance potency and selectivity for MAO-B. Conversely, a cyano group might decrease potency but significantly improve the safety profile by reducing hERG liability. The isopropyl group could lead to a decrease in potency.
Experimental Protocols
To empirically determine the pharmacological profile of these novel analogues, the following in vitro assays are recommended:
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of the test compounds against the two isoforms of monoamine oxidase, MAO-A and MAO-B.
Principle: This assay measures the activity of MAO by monitoring the production of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of a substrate (e.g., kynuramine or p-tyramine). The H2O2 is detected using a fluorescent probe, such as Amplex Red, in the presence of horseradish peroxidase (HRP).
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate for both MAO-A and MAO-B)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Clorgyline (selective MAO-A inhibitor, positive control)
-
Selegiline (selective MAO-B inhibitor, positive control)
-
Test compounds
-
Phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and positive controls in phosphate buffer.
-
In a 96-well plate, add the MAO-A or MAO-B enzyme to each well.
-
Add the test compounds or controls to the respective wells and incubate for 15 minutes at 37°C.
-
Prepare a detection solution containing Amplex Red, HRP, and the substrate (kynuramine).
-
Initiate the reaction by adding the detection solution to all wells.
-
Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm every minute for 30 minutes.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
hERG Potassium Channel Assay
Objective: To assess the potential of the test compounds to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.
Principle: This assay utilizes a cell line stably expressing the hERG potassium channel. The channel's activity is measured using an automated patch-clamp system, which records the ionic current flowing through the channel in response to a specific voltage protocol.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
External solution (containing in mM: 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4)
-
Internal solution (containing in mM: 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH 7.2)
-
Test compounds
-
Positive control (e.g., E-4031 or astemizole)
-
Automated patch-clamp system
Procedure:
-
Culture the hERG-expressing cells to the appropriate confluency.
-
Harvest the cells and prepare a single-cell suspension.
-
Load the cell suspension and the internal and external solutions into the automated patch-clamp system.
-
Establish a whole-cell patch-clamp configuration.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarization step to +20 mV followed by a repolarization step to -50 mV to record the tail current.
-
Record the baseline hERG current in the absence of the test compound.
-
Perfuse the cells with increasing concentrations of the test compound, allowing the effect to reach a steady state at each concentration.
-
Record the hERG current at each concentration.
-
Measure the peak tail current amplitude and normalize it to the baseline current.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizing the Biological Context
To better understand the biological implications of modifying these compounds, it is helpful to visualize their potential mechanism of action and the drug discovery workflow.
Caption: Monoamine oxidase signaling pathway.
This diagram illustrates the role of monoamine oxidase (MAO) in the presynaptic neuron, where it degrades monoamine neurotransmitters. An MAO inhibitor, such as the compounds discussed in this guide, would block this degradation, leading to an increased concentration of neurotransmitters in the synaptic cleft.
Caption: Drug discovery workflow.
This flowchart outlines the iterative process of drug discovery, highlighting the central role of bioisosteric replacement in generating and optimizing new chemical entities with improved pharmacological properties.
Conclusion
The bioisosteric replacement of the bromine atom in this compound derivatives presents a promising strategy for fine-tuning the pharmacological profile of this scaffold. By carefully selecting bioisosteres such as the cyano, trifluoromethyl, or isopropyl group, researchers can modulate the compound's potency, selectivity, and safety profile. The experimental protocols provided in this guide offer a robust framework for the in vitro evaluation of these novel analogues. Through a systematic and data-driven approach to bioisosteric replacement, the scientific community can accelerate the discovery and development of new therapeutics with improved efficacy and safety.
References
A Comparative Spectroscopic Analysis of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone Hydrochloride and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride and its synthetic precursors, 4-bromo-3-fluorophenylacetonitrile and 4-bromo-3-fluorobenzoic acid. Understanding the distinct spectral characteristics of these compounds is crucial for reaction monitoring, quality control, and structural verification in the synthesis of active pharmaceutical ingredients. This document summarizes available quantitative data, outlines detailed experimental protocols for spectroscopic analysis, and presents a logical workflow for the synthesis and analysis process.
Spectroscopic Data Summary
The following table summarizes the available spectroscopic data for the target compound and its precursors. The data has been compiled from various sources and is presented for comparative analysis. Please note that experimental values can vary slightly depending on the specific instrumentation and conditions used.
| Spectroscopic Technique | This compound | 4-bromo-3-fluorophenylacetonitrile | 4-bromo-3-fluorobenzoic acid |
| Infrared (IR) Spectroscopy (cm⁻¹) | Data not available. Expected peaks: C=O stretch (~1690), N-H bends (~1600), C-N stretch (~1200), aromatic C-H and C=C stretches, C-Br, and C-F stretches. | Data not available. Expected peaks: C≡N stretch (~2230), aromatic C-H and C=C stretches, C-Br, and C-F stretches. | Characteristic peaks have been reported, including O-H stretch (broad, ~3000), C=O stretch (~1700), aromatic C=C stretches (~1600, 1480), C-O stretch (~1300), and C-Br/C-F stretches. |
| ¹H NMR Spectroscopy (δ, ppm) | Data not available. Expected signals: Aromatic protons (multiplets in the aromatic region), methylene protons adjacent to the amino and carbonyl groups, and a broad signal for the amine protons. | Data not available. Expected signals: Aromatic protons (multiplets in the aromatic region) and methylene protons adjacent to the cyano group. | 8.34 (m, 1H), 8.07 (m, 1H), 7.23 (m, 1H) in CDCl₃.[1] |
| ¹³C NMR Spectroscopy (δ, ppm) | Data not available. Expected signals: Carbonyl carbon, aromatic carbons (showing C-F and C-Br coupling), and the methylene carbon. | Data not available. Expected signals: Cyano carbon, aromatic carbons (showing C-F and C-Br coupling), and the methylene carbon. | 170.2, 162.7 (d, J = 256.2 Hz), 136.1 (d, J = 1.7 Hz), 131.5 (d, J = 8.8 Hz), 126.7 (d, J = 3.5 Hz), 116.7 (d, J = 23.1 Hz), 109.5 (d, J = 21.8 Hz) in CDCl₃.[1] |
| Mass Spectrometry (m/z) | Molecular Weight: 268.51 g/mol . Expected fragmentation would involve cleavage of the side chain and characteristic isotopic patterns for bromine. | Molecular Weight: 214.03 g/mol . Expected fragmentation would involve loss of the cyano group and characteristic isotopic patterns for bromine. | Molecular Weight: 219.01 g/mol . ESI-MS: 216.8 (M-H)⁻.[1] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are general and may require optimization based on the specific instrument and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean NMR tube.
-
Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer acquisition time are typically required due to the lower natural abundance of ¹³C.
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Background Collection : Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Spectrum Acquisition : Collect the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) compatible with the ionization source.
-
Ionization : Employ an appropriate ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique suitable for polar molecules and provides information about the molecular ion. EI is a hard ionization technique that causes fragmentation and provides structural information.
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation : Analyze the resulting mass spectrum to determine the molecular weight of the compound and to identify characteristic fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.
Synthesis and Analysis Workflow
The following diagram illustrates a potential synthetic route from 4-bromo-3-fluorobenzoic acid to this compound and the application of spectroscopic techniques for characterization at each stage.
Caption: Synthetic and analytical workflow.
This guide serves as a foundational resource for the spectroscopic analysis of this compound and its precursors. While a complete experimental dataset is not available in the public domain for all compounds, the provided information on expected spectral features and established analytical protocols offers a robust framework for researchers in the field.
References
A Comparative Guide to HPLC Purity Validation of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. For researchers and drug development professionals, rigorous analytical validation is not merely a regulatory hurdle but a critical component of quality assurance. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for validating the purity of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride, a key intermediate in organic synthesis.[1] We present a detailed experimental protocol, compare HPLC with alternative analytical techniques, and offer a visual workflow for the validation process.
High-Performance Liquid Chromatography (HPLC) Purity Assay
HPLC is a dominant analytical technique in the pharmaceutical industry, prized for its precision, versatility, and ability to separate complex mixtures.[2] For substituted acetophenones like the title compound, a reverse-phase HPLC (RP-HPLC) method is typically the gold standard.[2][3] This approach uses a non-polar stationary phase and a polar mobile phase, allowing for the effective separation of the main compound from its potential impurities based on hydrophobicity.[3]
Illustrative Experimental Protocol
The following protocol is a representative method for the purity analysis of this compound, developed based on established practices for similar aromatic ketones.[4][5]
1. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve in a 10 mL volumetric flask using the mobile phase as the diluent to achieve a concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Spiked Sample: To assess specificity, prepare a sample solution spiked with known related substances and potential degradation products.
2. Chromatographic Conditions:
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography system with UV-Vis Detector |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (65:35 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
3. Data Analysis and Purity Calculation: The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Comparison of Analytical Techniques for Purity Determination
While HPLC is a robust method, other analytical techniques can provide complementary information for a comprehensive purity profile. The choice of method depends on the specific requirements of the analysis, such as the nature of the impurities and the desired level of sensitivity.
| Feature | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase. | Separates volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.[2] | Provides detailed structural information based on the magnetic properties of atomic nuclei.[6] |
| Best Suited For | Quantifying non-volatile and thermally labile compounds. Considered the gold standard for routine purity testing in pharmaceuticals.[2] | Analyzing volatile impurities, such as residual solvents.[2] | Structural elucidation of the main compound and unknown impurities. Quantitative NMR (qNMR) can determine purity without a specific reference standard.[6][7] |
| Sensitivity | High (typically ppm levels). | Very High (ppb levels for many compounds). | Relatively Low; requires microgram to milligram quantities.[6] |
| Sample Destructive? | No. | Yes. | No, the sample can be recovered.[8] |
| Quantitative Accuracy | Excellent with proper reference standards. | Good for volatile compounds with appropriate standards. | Excellent for qNMR, provides a direct molar ratio of substances.[7] |
| Limitations | Requires a reference standard for quantification; may not separate all co-eluting impurities without method optimization. | Limited to volatile and thermally stable compounds; the target compound would require derivatization. | Lower sensitivity may miss trace impurities; complex spectra can be difficult to interpret.[9] |
HPLC Purity Validation Workflow
The validation of an HPLC method ensures that it is suitable for its intended purpose.[9] This process involves a series of experiments to evaluate performance characteristics such as specificity, linearity, accuracy, and precision, often following guidelines from the International Council for Harmonisation (ICH).
Caption: Workflow for HPLC method validation.
Conclusion
The validation of purity for pharmaceutical intermediates like this compound is a multi-faceted process. While reverse-phase HPLC stands out as the primary method for routine quality control due to its high precision and reliability, a comprehensive analytical strategy may involve complementary techniques. GC-MS is invaluable for detecting volatile impurities, and NMR spectroscopy offers unparalleled capability for structural confirmation and primary quantification. By selecting the appropriate analytical tools and adhering to a systematic validation workflow, researchers can ensure the quality and consistency of their materials, paving the way for successful drug development outcomes.
References
- 1. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. auroraprosci.com [auroraprosci.com]
- 5. researchgate.net [researchgate.net]
- 6. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
- 9. physicsforums.com [physicsforums.com]
comparative study of catalytic systems for reactions involving 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride
A Comparative Analysis of Catalytic Systems for the Asymmetric Reduction of 2-Amino-1-(aryl)ethanone Derivatives
Introduction
The following sections detail the performance of different catalytic systems, provide comprehensive experimental protocols for key reactions, and illustrate a typical workflow for catalyst screening.
Comparative Performance of Catalytic Systems
The asymmetric reduction of α-amino ketones to their corresponding chiral amino alcohols is a well-studied transformation. The primary catalytic approaches involve transition metal-catalyzed asymmetric hydrogenation and biocatalysis. Below is a summary of the performance of different catalytic systems on substrates analogous to 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride.
Table 1: Performance of Catalytic Systems in the Asymmetric Hydrogenation of Halogenated α-Amino Acetophenones
| Catalyst System | Substrate | Yield (%) | e.e. (%) | Temp (°C) | H₂ Pressure (atm) | Time (h) | Reference |
| Co(OAc)₂ / (S,S)-Ph-BPE | 2-Amino-1-(4-chlorophenyl)ethanone HCl | 96 | 98 | 50 | 50 | 0.5 | [1][2] |
| Co(OAc)₂ / (S,S)-Ph-BPE | 2-Amino-1-(4-bromophenyl)ethanone HCl | 98 | 97 | 50 | 50 | 0.5 | [1][2] |
| Co(OAc)₂ / (S,S)-Ph-BPE | 2-Amino-1-(4-fluorophenyl)ethanone HCl | 97 | 98 | 50 | 50 | 0.5 | [1][2] |
| RuCl--INVALID-LINK-- | 2-Amino-1-phenylethanone HCl | 94 | >99.9 | 60 | N/A (Transfer) | 20 | [3] |
| RuCl--INVALID-LINK-- | 2-Amino-1-(4-methoxyphenyl)ethanone HCl | 95 | >99.9 | 60 | N/A (Transfer) | 20 | [3] |
Note: Data for the specific substrate this compound was not available. The table presents data for structurally similar halogenated α-amino acetophenones.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for the catalytic systems presented above.
Cobalt-Catalyzed Asymmetric Hydrogenation of α-Amino Ketones
This protocol is adapted from the work of Yang et al. on the cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones. [1][2] Materials:
-
Substrate (e.g., 2-Amino-1-(4-bromophenyl)ethanone hydrochloride)
-
Cobalt(II) acetate (Co(OAc)₂)
-
Chiral ligand (e.g., (S,S)-Ph-BPE)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, a mixture of Co(OAc)₂ (1.0 mol%) and the chiral diphosphine ligand (1.1 mol%) in methanol (1.0 mL) is stirred at room temperature for 30 minutes.
-
The substrate (0.5 mmol) and K₂CO₃ (0.5 mmol) are added to the catalyst solution.
-
The vial is placed in an autoclave. The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm of H₂.
-
The reaction mixture is stirred at 50 °C for 0.5 hours.
-
After the reaction, the autoclave is cooled to room temperature and the pressure is carefully released.
-
The conversion is determined by ¹H NMR analysis of the crude reaction mixture.
-
The enantiomeric excess (e.e.) is determined by chiral HPLC analysis after purification of the product by flash column chromatography.
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of α-Amino Ketones
This protocol is based on the procedure for the asymmetric transfer hydrogenation of unprotected α-ketoamines by Li et al. [3] Materials:
-
Substrate (e.g., 2-Amino-1-phenylethanone hydrochloride)
-
Ruthenium catalyst (e.g., RuCl--INVALID-LINK--)
-
Formic acid/triethylamine (HCOOH/NEt₃) azeotrope (5:2 molar ratio) as the hydrogen source
-
Solvent (e.g., Methanol)
Procedure:
-
The α-amino ketone hydrochloride salt (1.0 equiv) and the ruthenium catalyst (0.1-1.0 mol%) are added to a reaction vessel.
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
Degassed solvent and the formic acid/triethylamine azeotrope are added.
-
The reaction mixture is stirred at the desired temperature (e.g., 60 °C) for the specified time (e.g., 20 hours).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product can be isolated by crystallization after neutralization with an aqueous base (e.g., 28% NH₄OH).
-
The yield of the isolated product is determined gravimetrically.
-
The enantiomeric ratio is determined by chiral HPLC or SFC analysis.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
A logical workflow is essential for the systematic comparison of different catalytic systems. The following diagram illustrates a general experimental workflow for screening and optimizing catalysts for the asymmetric reduction of an α-amino ketone.
Caption: Experimental workflow for comparing catalytic systems.
Conclusion
The asymmetric reduction of 2-Amino-1-(aryl)ethanone derivatives is efficiently achieved using both transition metal catalysis and biocatalysis. Cobalt and Ruthenium-based catalysts, in particular, have demonstrated high yields and excellent enantioselectivities for substrates structurally similar to this compound. While direct data for the target molecule is lacking, the presented information on analogous compounds provides a strong foundation for catalyst selection and process development. The choice of the optimal catalytic system will depend on factors such as substrate specificity, desired enantiomer, cost, and scalability. The provided experimental protocols and workflow diagram offer a practical guide for researchers to initiate their own comparative studies.
References
Mechanistic Showdown: Unraveling the Reactive Pathways of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone Hydrochloride in Heterocyclic Synthesis
For researchers, scientists, and drug development professionals, the strategic synthesis of novel heterocyclic compounds is a cornerstone of innovation. A key starting material, 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride, offers a versatile scaffold for the construction of various biologically relevant heterocycles. This guide provides an objective comparison of the primary mechanistic pathways this compound can undergo, supported by available experimental data and detailed protocols to inform synthetic strategy.
The unique structure of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone, an α-amino-α'-haloketone, predisposes it to several classical and modern cyclization reactions. The presence of an amino group, a carbonyl group, and a halogenated phenyl ring allows for a diverse range of transformations, primarily leading to the formation of thiazoles, pyrazines, and potentially pyrroles under specific conditions. Understanding the mechanistic nuances of these reactions is critical for predicting outcomes, optimizing yields, and designing novel synthetic routes.
Comparative Analysis of Major Synthetic Pathways
The primary reaction pathways for this compound involve its participation in Hantzsch thiazole synthesis and pyrazine synthesis through self-condensation. While the Paal-Knorr pyrrole synthesis is a cornerstone of pyrrole chemistry, its application with this specific substrate is less direct and would likely require a multi-step approach to first generate a requisite 1,4-dicarbonyl intermediate.
| Reaction Pathway | Key Reactants | Product Type | General Mechanistic Features | Typical Yields |
| Hantzsch Thiazole Synthesis | Thioamide or Thiourea | 2-Aminothiazole | Nucleophilic attack of the thioamide sulfur on the α-carbon bearing the bromine, followed by intramolecular condensation between the amino group and the carbonyl. | Moderate to Good (61-80% for analogous 2-bromo-4-fluoroacetophenone reactions)[1] |
| Pyrazine Synthesis | Self-condensation (dimerization) | 2,5-Disubstituted Pyrazine | Initial formation of an α-amino aldehyde or ketone intermediate, which then dimerizes and oxidizes to form the aromatic pyrazine ring. | Yields are highly dependent on reaction conditions and the specific substrate. |
In-Depth Mechanistic Exploration
Hantzsch Thiazole Synthesis: A Direct and Efficient Route
The Hantzsch thiazole synthesis is a well-established and highly effective method for the construction of thiazole rings.[2] Given that 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone is an α-haloketone, this pathway is particularly relevant. The reaction proceeds via a condensation reaction between the α-haloketone and a thioamide.
Experimental Protocol: General Procedure for Hantzsch Thiazole Synthesis [3]
-
Dissolve stoichiometric amounts of this compound and the desired thioamide (or thiourea) in a suitable solvent, such as ethanol.
-
Reflux the reaction mixture for a period of 30 minutes to several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the purified 2-aminothiazole derivative.
Pyrazine Synthesis: A Pathway of Self-Condensation
The formation of pyrazines from α-amino ketones typically proceeds through a self-condensation mechanism. Two molecules of the α-amino ketone react to form a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine. This biomimetic approach is a known route for the synthesis of various pyrazine alkaloids.[4]
Experimental Protocol: General Procedure for Pyrazine Synthesis from α-Amino Ketones
-
The α-amino ketone is often generated in situ. For this compound, the free base would first be liberated.
-
The reaction is typically carried out in a suitable solvent, and the choice of solvent can be critical for facilitating the dimerization and subsequent oxidation.
-
The reaction may be heated to promote the condensation and oxidation steps.
-
Workup involves standard extraction and purification techniques, such as column chromatography, to isolate the 2,5-disubstituted pyrazine product.
Paal-Knorr Pyrrole Synthesis: An Indirect but Plausible Route
The Paal-Knorr synthesis is a powerful method for constructing pyrrole rings from 1,4-dicarbonyl compounds and primary amines.[5][6] For 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone, this pathway is not a direct one-pot reaction. It would necessitate an initial step to synthesize a suitable 1,4-dicarbonyl compound, which could then undergo the classical Paal-Knorr cyclization. While more steps are involved, this approach offers the potential for greater control over the substitution pattern of the final pyrrole product.
Conclusion
This compound stands as a valuable and versatile starting material for the synthesis of a range of heterocyclic compounds. The most direct and efficient pathway for this substrate is the Hantzsch thiazole synthesis, offering a reliable route to substituted 2-aminothiazoles. The self-condensation to form pyrazines presents another viable, albeit potentially more condition-dependent, synthetic option. While the Paal-Knorr pyrrole synthesis is not a direct application, it remains a plausible multi-step strategy for accessing pyrrole derivatives. The choice of synthetic route will ultimately be guided by the desired heterocyclic core, the availability of co-reactants, and the desired complexity of the final molecule. The provided mechanistic insights and experimental frameworks serve as a guide for researchers to navigate the rich chemistry of this important building block.
References
- 1. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
A Comparative Guide to Assessing the Enantiomeric Excess of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone Hydrochloride Derivatives
The determination of enantiomeric excess (ee) is a critical analytical challenge in the development and quality control of chiral pharmaceutical intermediates. For derivatives such as 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride, ensuring high enantiopurity is paramount to the safety and efficacy of the final active pharmaceutical ingredient. This guide provides an objective comparison of primary chromatographic techniques and alternative spectroscopic methods for this purpose, supported by detailed experimental protocols and representative data.
Primary Analytical Methods: A Comparative Overview
Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC) are the predominant techniques for the enantioselective analysis of chiral amines and ketones.[1][2][3] While both are highly effective, they differ in key performance aspects. SFC is often favored for its speed and reduced environmental impact due to the use of supercritical CO2 as the primary mobile phase component.[4][5]
Table 1: Comparison of Key Performance Characteristics for Chiral HPLC and SFC
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) using a liquid mobile phase.[2] | Differential interaction with a CSP using a supercritical fluid (typically CO2) as the mobile phase.[2] |
| Speed | Longer analysis times due to higher viscosity of liquid mobile phases. | 3-10 times faster than HPLC due to low viscosity and high diffusivity of supercritical CO2, enabling higher flow rates.[4] |
| Solvent Consumption | High consumption of organic solvents (e.g., hexane, ethanol). | Significantly lower organic solvent consumption ("Green" technique).[5] |
| Resolution | High resolution and efficiency are achievable with a wide range of established CSPs. | Often provides superior or comparable resolution to HPLC, with faster equilibration times between runs.[6] |
| Throughput | Lower to moderate, often a bottleneck in high-throughput screening (HTS).[1] | High throughput, well-suited for rapid screening of multiple samples or conditions.[5] |
| Maturity | A well-established and widely accessible technique with extensive literature and application support.[3] | A rapidly growing technique, particularly in the pharmaceutical industry for both analytical and preparative separations.[5] |
Experimental Protocols
While specific validated methods for this compound are not publicly available, the following protocols are based on established methodologies for structurally similar compounds, such as β-amino phenyl derivatives and other primary amines.[7]
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a validated method for a similar β-amino acid derivative and represents a robust starting point for method development.
-
Instrumentation : High-Performance Liquid Chromatography system with a UV detector.
-
Chiral Stationary Phase : (R,R) Whelk-O1 column (250 x 4.6 mm, 5 µm). Polysaccharide-based columns like Chiralpak® or Chiralcel® are also excellent alternatives.[2][6]
-
Mobile Phase : n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) / Isopropylamine (IPA) (85:15:0.1:0.05 v/v/v/v). The use of acidic and basic additives is crucial for improving peak shape and resolution for amino compounds.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25°C.
-
Detection : UV at 254 nm.
-
Sample Preparation : Dissolve the hydrochloride salt in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume : 10 µL.
Protocol 2: Chiral Supercritical Fluid Chromatography (SFC)
This protocol is based on general screening methods for chiral primary amines, offering a significant advantage in speed.[7]
-
Instrumentation : Analytical Supercritical Fluid Chromatography system with a UV detector and back-pressure regulator.
-
Chiral Stationary Phase : Chiralpak® AD-H column (150 x 4.6 mm, 5 µm).
-
Mobile Phase : Supercritical CO2 (A) and Methanol with 0.2% Trifluoroacetic Acid and 0.1% Triethylamine (B).
-
Gradient : 5% to 40% B over 5 minutes, hold at 40% for 1 minute.
-
Flow Rate : 3.0 mL/min.
-
Back Pressure : 150 bar.
-
Column Temperature : 35°C.
-
Detection : UV at 254 nm.
-
Sample Preparation : Dissolve the hydrochloride salt in Methanol to a concentration of approximately 1 mg/mL.
-
Injection Volume : 5 µL.
Data Presentation and Performance Metrics
The successful separation of enantiomers is quantified by several key parameters. The following table presents hypothetical, yet typical, results that would be expected from the successful application of the above protocols.
Table 2: Hypothetical Performance Data for Enantiomeric Separation
| Parameter | Chiral HPLC | Chiral SFC |
| Retention Time (S-enantiomer) | ~ 18.5 min | ~ 3.2 min |
| Retention Time (R-enantiomer) | ~ 22.0 min | ~ 3.8 min |
| Resolution (Rs) | > 2.5 | > 2.0 |
| Tailing Factor (Asymmetry) | 1.1 | 1.2 |
| Calculated ee% (for a 99:1 mixture) | 98.0% | 98.0% |
Enantiomeric excess (ee) is calculated as: ee% = [([Area₁] - [Area₂]) / ([Area₁] + [Area₂])] x 100.[8]
Visualized Workflows and Methodologies
To clarify the analytical process, the following diagrams illustrate the general workflow for ee determination and a decision guide for selecting the appropriate analytical technique.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Enantiomeric excess - Wikipedia [en.wikipedia.org]
A Comparative Guide to Computational Modeling of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone Hydrochloride Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of computational methods for modeling the reaction intermediates in the synthesis of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride. Due to the limited availability of specific computational studies on this exact molecule, this guide leverages data from analogous α-aminoketone syntheses to compare the performance of various computational models. The principles and methodologies discussed are directly applicable to the target compound.
Introduction
This compound is an α-aminoketone, a class of compounds that are crucial building blocks in medicinal chemistry and organic synthesis. Understanding the reaction mechanism and the stability of intermediates is vital for optimizing reaction conditions, improving yields, and minimizing byproducts. Computational modeling offers a powerful tool to elucidate these transient species and reaction pathways at a molecular level.
The primary synthetic route to this compound involves the amination of an α-haloketone precursor, 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone, via nucleophilic substitution. This reaction proceeds through several key intermediates, the structures and energies of which can be predicted using various computational chemistry methods.
Reaction Pathway and Key Intermediates
The nucleophilic substitution reaction of 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone with an amine source (e.g., ammonia) is proposed to proceed through the following key stages. The stability of these intermediates and the energy barriers of the transition states are critical parameters for computational investigation.
Caption: Proposed reaction pathway for the synthesis of the target α-aminoketone.
Comparison of Computational Models
The accuracy of computational predictions for reaction intermediates heavily relies on the chosen theoretical method and basis set. The two most common families of methods are Density Functional Theory (DFT) and ab initio wave function theory.
Density Functional Theory (DFT): DFT is a popular choice due to its favorable balance of computational cost and accuracy. However, the performance of DFT is highly dependent on the choice of the exchange-correlation functional.
Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are derived from first principles without empirical parameters.[1] They are generally more accurate but also more computationally demanding than DFT.[1] CCSD(T) is often considered the "gold standard" for single-reference systems and is used to benchmark other methods.
Data Presentation: Performance of DFT Functionals
The following table summarizes the performance of various DFT functionals for calculating reaction barrier heights, a critical parameter in modeling reaction kinetics. The data is based on benchmark studies of a diverse set of organic reactions, which are representative of the transformations involved in α-aminoketone synthesis. Lower Mean Absolute Error (MAE) indicates better performance.
| Computational Model | Functional Class | Mean Absolute Error (MAE) for Barrier Heights (kcal/mol) | Key Features |
| B3LYP | Hybrid GGA | 2.5 - 4.5 | Widely used, good for geometries, but can underestimate barriers.[2] |
| PBE0 | Hybrid GGA | 2.0 - 4.0 | Generally improves upon B3LYP for barrier heights.[3] |
| M06-2X | Hybrid Meta-GGA | 1.5 - 2.5 | Good for non-covalent interactions and thermochemistry.[4] |
| ωB97X-V | Range-Separated Hybrid Meta-GGA | 1.0 - 2.0 | Excellent for kinetics and thermochemistry, includes dispersion.[5] |
| MN15 | Hybrid Meta-GGA | 1.5 - 2.5 | Broadly applicable with good performance for diverse systems.[5] |
| ωB97M(2) | Double Hybrid | < 1.0 | Very high accuracy, approaching CCSD(T), but computationally expensive.[5] |
Note: The MAE values are generalized from benchmark studies such as the BH9 dataset and may vary for specific reactions.[5]
Logical Workflow for Computational Modeling
The selection of a computational method involves a trade-off between accuracy and computational cost. A typical workflow for studying a reaction mechanism is outlined below.
Caption: A typical workflow for computational investigation of a reaction mechanism.
Experimental Protocols for Model Validation
Computational models must be validated against experimental data. While isolating and characterizing transient intermediates is challenging, several techniques can provide data to support or refute computational predictions.
Synthesis of the α-Haloketone Precursor
The precursor, 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone, can be synthesized via bromination of 1-(4-bromo-3-fluorophenyl)ethanone.
-
Methodology: A mixture of 1-(4-bromo-3-fluorophenyl)ethanone and copper(II) bromide in a solvent like ethyl acetate is stirred at an elevated temperature (e.g., 60°C) for several hours.[6] The reaction mixture is then filtered and the solvent evaporated. The crude product is purified by column chromatography.[6]
-
Characterization: The structure of the product can be confirmed using spectroscopic methods. For a similar compound, 2-bromo-1-(3-fluorophenyl)ethanone, the characteristic 1H NMR signals appear at δ 7.79-7.29 (m, aromatic protons) and 4.42 (s, 2H, -CH2Br).[7]
Monitoring the Amination Reaction
-
Methodology: The amination reaction can be monitored in situ using spectroscopic techniques like ReactIR (in-situ infrared spectroscopy) or rapid-injection NMR. This allows for the observation of the disappearance of reactants and the appearance of products, and potentially the detection of longer-lived intermediates.[8]
-
Kinetic Analysis: By monitoring the reaction progress over time under different reactant concentrations and temperatures, kinetic data can be obtained. This data can be used to calculate experimental activation energies, which can then be directly compared with the barrier heights predicted by computational models.
Conclusion
The computational modeling of reaction intermediates for the synthesis of this compound is a multifaceted task that requires a careful selection of theoretical methods.
-
For initial explorations of the reaction pathway and geometry optimizations, cost-effective DFT functionals like B3LYP or PBE0 with a double-zeta basis set (e.g., 6-31G*) are suitable.
-
For more accurate energy profiles and barrier height predictions, higher-level methods are recommended. Range-separated hybrid meta-GGAs such as ωB97X-V or double hybrids like ωB97M(2) with a triple-zeta basis set (e.g., def2-TZVP) provide results that are in closer agreement with experimental data or high-level ab initio benchmarks.
-
It is crucial to perform orbital stability analysis , especially for transition states and species with potential radical character, as it can significantly impact the accuracy of the results.[9]
-
All computational predictions should, whenever possible, be validated against experimental data . Spectroscopic characterization of starting materials and products, along with kinetic analysis of the reaction, provides the necessary benchmarks for assessing the reliability of the chosen computational models.
References
- 1. Overview of First-Principles (ab initio) calculation | æè¡ããã° | CAE solution : JSOL [jsol-cae.com]
- 2. researchgate.net [researchgate.net]
- 3. Benchmark study of DFT functionals for late-transition-metal reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Revisiting a large and diverse data set for barrier heights and reaction energies: best practices in density functional theory calculations for chemical kinetics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the disposal of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride, a compound that requires careful management due to its potential hazards.
I. Hazard and Safety Overview
This compound is classified with several hazard statements, indicating it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Adherence to stringent safety protocols is therefore non-negotiable.
Personal Protective Equipment (PPE):
Before handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:
| PPE Category | Specific Requirements |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles.[1][2] |
| Skin Protection | Wear protective gloves and a lab coat.[1][2] |
| Respiratory Protection | Use in a well-ventilated area.[1][2] Avoid breathing dust.[1][2] |
II. Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant"[1][2]. This indicates that the chemical should not be discarded down the drain or in regular trash. The following protocol outlines the necessary steps for its safe collection and disposal.
Methodology for Safe Disposal:
-
Container Labeling:
-
Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound."
-
Include the appropriate hazard pictograms (e.g., irritant).
-
-
Waste Collection:
-
Decontamination of Emptied Containers:
-
Triple rinse the original, now empty, container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste and add it to the appropriate liquid waste container.
-
After triple rinsing, the container can be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.
-
-
Storage of Waste:
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and handover.
-
III. Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the logical steps from initial handling to final disposal.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves and the environment.
References
Essential Safety and Operational Guide for 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride
This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride (CAS No. 1260679-52-4). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Chemical Identifier: this compound Hazard Summary: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of appropriate personal protective equipment. The following PPE is mandatory when handling this substance.[4]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5][6][7] | Protects eyes from splashes and airborne particles. A face shield provides an additional layer of protection for the entire face.[5][8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Inspect gloves for integrity before each use and remove them with care to avoid skin contamination.[6][9] | Prevents direct skin contact and absorption. Given the skin irritation hazard, appropriate gloves are critical. |
| Body Protection | A laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or suit should be worn over the lab coat.[4][9] | Protects personal clothing and underlying skin from contamination. |
| Respiratory Protection | Not typically required for small-scale laboratory use if handled within a certified chemical fume hood. For large-scale operations or in the event of a spill outside of containment, a NIOSH/MSHA approved respirator with appropriate cartridges for organic vapors and particulates should be used.[6][7] | Protects against inhalation of the powdered chemical, which can cause respiratory irritation.[1][2][3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risks.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[10]
-
Keep away from incompatible materials such as strong oxidizing agents.
2. Handling and Experimentation Protocol:
-
Engineering Controls: All handling of the solid chemical (e.g., weighing, transferring, preparing solutions) must be conducted in a certified chemical fume hood to avoid inhalation of dust.[10]
-
Weighing: Use a disposable weighing boat or paper. Tare the balance with the boat, carefully add the desired amount of the chemical using a clean spatula, and record the weight.
-
Transfer: Gently transfer the weighed solid to the reaction vessel within the fume hood. Avoid creating dust.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][2] Decontaminate the spatula and work area.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Emergency Scenario | Immediate Action Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][11][12] Remove contact lenses if present and easy to do.[1][2][12] Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes.[9][11][12] If skin irritation occurs, seek medical advice.[1][2] Wash contaminated clothing before reuse.[1][2][12] |
| Inhalation | Move the individual to fresh air.[1][2][12] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[12] Rinse the mouth with water.[11] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[11] |
| Minor Spill (Solid) | Cordon off the area to prevent spreading.[5] Wearing appropriate PPE, carefully scoop the spilled solid into a labeled container for hazardous waste.[4] Avoid creating dust.[4] Clean the spill area with a wet paper towel or absorbent pad, and place the cleaning materials into the hazardous waste container.[4] |
| Major Spill | Evacuate the immediate area and notify others.[1] Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[8] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
This compound is a halogenated organic substance.[13] All waste containing this chemical must be segregated into a designated "Halogenated Organic Waste" stream.[10][13]
-
Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[11]
-
Keep separate from acidic, alkaline, or heavy metal waste streams.[10]
2. Waste Collection and Labeling:
-
Solid Waste: Collect the chemical residue, contaminated weighing boats, gloves, and paper towels in a dedicated, leak-proof, and clearly labeled hazardous waste container.[4]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant).[10]
3. Final Disposal:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[10]
-
Arrange for pickup and disposal through your institution's licensed hazardous waste disposal program. Follow all local, state, and federal regulations.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. aksci.com [aksci.com]
- 3. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. hazmatschool.com [hazmatschool.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. aksci.com [aksci.com]
- 13. bucknell.edu [bucknell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
